molecular formula C12H7ClF3NO B1450908 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol CAS No. 161949-56-0

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Cat. No.: B1450908
CAS No.: 161949-56-0
M. Wt: 273.64 g/mol
InChI Key: YGDVTBZQPRZRHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0) is a key chemical building block primarily used as a pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry . This compound features a phenol group linked to a chloro- and trifluoromethyl-substituted pyridine ring, a structural motif prevalent in the development of bioactive molecules and agrochemicals . Its specific research value lies in its utility for constructing more complex molecular architectures, particularly in the exploration of new active ingredients. The 2-aryloxypyridine scaffold is a ubiquitous structure in biologically active compounds . As such, this phenol derivative serves as a versatile precursor in palladium-catalyzed cross-coupling reactions and other sequential C–H functionalization reactions, enabling researchers to create a diverse array of symmetrical and unsymmetrical polysubstituted phenols for structure-activity relationship (SAR) studies . Supplied as a high-purity material, this product is analyzed by techniques including LCMS, HPLC, GC, and NMR to ensure quality and consistency for demanding research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDVTBZQPRZRHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol: A Technical Case Study

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous structural elucidation protocol for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS: 161949-56-0).[1] In drug discovery, this scaffold represents a classic "biaryl" challenge where confirming the regiochemistry of the pyridine substitution is critical.[1] The presence of a trifluoromethyl (


) group and a chlorine atom provides unique spectroscopic handles, yet also introduces complexity in signal splitting.[1] This guide details a self-validating analytical workflow combining synthetic logic, isotopic mass spectrometry, and advanced 2D NMR techniques to unambiguously confirm the structure.

Synthetic Origin & Regiochemical Logic

Before analytical confirmation, the structural claim must be grounded in synthetic plausibility.[1] The formation of this molecule typically proceeds via a Suzuki-Miyaura cross-coupling between an aryl boronic acid and a di-halogenated pyridine.[1]

The Regioselectivity Argument

The starting material is likely 2,3-dichloro-5-(trifluoromethyl)pyridine .[1] In nucleophilic aromatic substitutions (


) and Palladium-catalyzed cross-couplings, the C2 position  of the pyridine ring is significantly more electrophilic than the C3 position.[1]
  • Electronic Effect: The ring nitrogen exerts a strong electron-withdrawing effect on the ortho (C2) and para (C4) positions.[1]

  • Steric Effect: While C3 is flanked by the bulky

    
     (at C5) and Cl (at C2), the C2 position is more accessible for oxidative addition, especially given the "ortho-effect" directing Pd insertion.[1]
    

Therefore, the coupling of 4-hydroxyphenylboronic acid is expected to occur selectively at C2, leaving the chlorine at C3 intact.[1]

SynthesisLogic SM1 2,3-Dichloro-5- (trifluoromethyl)pyridine Pd Pd(0) Catalyst Base SM1->Pd SM2 4-Hydroxyphenyl- boronic acid SM2->Pd Prod Target Molecule: C2-Arylated Product Pd->Prod Major Pathway (Electronic Activation) ByProd Isomer (Unlikely): C3-Arylated Product Pd->ByProd Minor/Trace (Sterically Disfavored)

Figure 1: Regioselective logic of the Suzuki coupling favoring C2 substitution.

Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (LC-MS) provides the first " go/no-go " decision gate.[1] The molecular formula is


 (MW: ~273.64).[1]
Protocol: Isotopic Pattern Analysis

The presence of a single Chlorine atom creates a distinct isotopic signature that validates the retention of the halogen after coupling.[1]

ParameterExpected ValueDiagnostic Significance
Monoisotopic Mass (

)
273.0Base peak corresponding to

.[1]
Isotope Peak (

)
275.0Intensity should be ~33% of the base peak (

natural abundance).[1]
Fragmentation [M-H]-In negative mode (ESI-), the phenol proton is acidic, yielding a strong [M-H] peak.[1]

Self-Validating Check: If the M+2 peak is missing or <5%, the Chlorine has been lost (likely reduced to H).[1] If the ratio is 1:1, a Bromine might be present (incorrect starting material).[1]

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is the primary tool for elucidation.[1] The


 group acts as an internal "spy," splitting carbon signals into diagnostic quartets.[1]
A. 1H NMR (Proton)

Solvent: DMSO-d6 (to prevent phenol proton exchange)[1]

  • Phenol Ring (AA'BB' System):

    • Two doublets (integrating 2H each) in the aromatic region (approx.[1] 6.8 ppm and 7.8 ppm).[1][2]

    • Coupling (

      
      ):  ~8.8 Hz (Ortho coupling characteristic of para-substituted benzenes).[1]
      
  • Pyridine Ring (The Critical Region):

    • H4 (Proton at C4): Appears as a doublet or singlet (approx.[1] 8.2 ppm).[1] It couples to H6 with a small meta-coupling constant (

      
       Hz).[1]
      
    • H6 (Proton at C6): Appears further downfield (approx.[1] 8.8 - 9.0 ppm) due to proximity to the ring Nitrogen.[1][3]

  • Phenolic -OH: Broad singlet, typically 9.5 - 10.5 ppm (highly concentration/pH dependent).[1]

B. 13C NMR & 19F NMR (The Fluorine Effect)

The


 group splits carbon signals via J-coupling (

), allowing assignment of the pyridine carbons without ambiguity.[1]
Carbon PositionMultiplicityCoupling Constant (

)
Assignment Logic
C5 (Ipso) Quartet

Directly attached to

.[1]

Quartet

The

carbon itself.[1]
C4, C6 (Ortho) Quartet

Carbons adjacent to C5.[1]
C2, C3 Singlet-Too far for significant coupling.[1]
C. 2D NMR: The "Smoking Gun" (HMBC)

To prove the phenol is attached at C2 and not C3, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1] This technique visualizes long-range couplings (2-3 bonds).[1]

Key Correlations to Look For:

  • Phenol H2'/H6' to Pyridine C2: The protons on the phenol ring (ortho to the connection point) will show a strong cross-peak to the Pyridine C2 carbon.[1]

  • Pyridine H4 to Pyridine C2: The H4 proton is 3 bonds away from C2 (

    
    ).[1]
    
  • Pyridine H4 to Pyridine C3 (Cl-bearing): H4 is 2 bonds away from the chlorinated carbon.[1]

If the structure were the C3-isomer , the Phenol protons would correlate to C3, and the coupling patterns would shift significantly.[1]

HMBCCorrelations Phenol_H Phenol Protons (H2'/H6') Pyridine_C2 Pyridine C2 (Quaternary) Phenol_H->Pyridine_C2 HMBC (3-bond) Connects rings Pyridine_H4 Pyridine H4 Pyridine_H4->Pyridine_C2 HMBC (3-bond) Intra-ring Pyridine_C3 Pyridine C3 (Cl-bearing) Pyridine_H4->Pyridine_C3 HMBC (2-bond)

Figure 2: Critical HMBC correlations required to confirm the C2-biaryl linkage.

Quality Control & Purity

Once structure is elucidated, a purity method must be established for batch release.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol).[1]

  • Expected Retention: The molecule is moderately lipophilic due to the Cl and

    
     groups.[1] Expect elution in the middle-to-late region of the gradient (e.g., 6-8 min).[1]
    

References

  • Suzuki-Miyaura Coupling Regioselectivity

    • Title: Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media.[1][4]

    • Source: PMC / NIH.[1]

    • URL:[Link]

  • 13C-19F Coupling Constants

    • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated arom
    • Source: Journal of the Chemical Society, Perkin Transactions 2.[1]

    • URL:[Link]

  • General Pyridine NMR Shifts

    • Title: 2-Chloro-5-trifluoromethylpyridine 1H NMR Spectrum.
    • Source: ChemicalBook.[1]

  • Compound Data (Target Scaffold)

    • Title: this compound (CAS 161949-56-0).[1][5]

    • Source: BLD Pharm / PubChem.[1]

    • URL:[Link][1]

Sources

Strategic Reagent Profile: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 161949-56-0 Synonyms: 4-(3-Chloro-5-trifluoromethyl-2-pyridyl)phenol; Phenyl-pyridinium intermediate Primary Application: Key Regioisomer Intermediate for Tryptophan Hydroxylase (TPH) Inhibitors (e.g., Telotristat Ethyl)

Executive Summary: The Structural Anchor of TPH Inhibition

In the landscape of modern drug discovery, 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0) serves as a critical scaffold, specifically in the synthesis of Telotristat ethyl (Xermelo®). This drug represents a breakthrough in treating carcinoid syndrome diarrhea by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

For the process chemist and medicinal researcher, this molecule is not merely a building block; it is a regioselectivity challenge . Its synthesis requires the precise coupling of a phenol ring to a highly electron-deficient pyridine core, navigating the steric and electronic competition between two chlorine substituents. This guide dissects the synthesis, optimization, and quality control of this pivotal intermediate.

Chemical Architecture & Properties

The molecule features a biaryl system with a "push-pull" electronic structure. The electron-rich phenol donates density, while the electron-poor pyridine (further deactivated by the -CF3 group) acts as an acceptor. This electronic contrast is vital for the molecule's biological binding affinity and its reactivity during synthesis.

Table 1: Physicochemical Profile[1]
PropertyDataTechnical Note
Molecular Formula C₁₂H₇ClF₃NOBiaryl ether core
Molecular Weight 273.64 g/mol Optimal fragment size for drug-likeness
Physical State Off-white to pale yellow solidColoration often indicates trace Pd or oxidation
Solubility Soluble in EtOAc, DMSO, MeOHPoor water solubility due to lipophilic -CF3
pKa (Phenol) ~9.5 - 10.0Slightly acidic; allows facile alkylation
Key Moiety 1 3-Cl, 5-CF3 Pyridine Provides metabolic stability and lipophilicity
Key Moiety 2 4-Hydroxyphenyl The "handle" for linker attachment (etherification)

Critical Synthesis Pathway: The Regioselectivity Challenge

The synthesis of CAS 161949-56-0 hinges on a Suzuki-Miyaura cross-coupling reaction. The core challenge is achieving regioselectivity on the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine .

The Regioselectivity Logic

The starting pyridine has two chlorine atoms (C2 and C3).

  • Electronic Activation (C2): The C2 position is adjacent to the pyridine nitrogen. The nitrogen's electron-withdrawing nature stabilizes the transition state (Meisenheimer complex model) for nucleophilic attack or oxidative addition by Palladium.

  • Steric Hindrance (C3): The C3 chlorine is flanked by the C2 chlorine and the C4 proton, making it sterically less accessible.

Experimental Protocol (Self-Validating System)

Reagents:

  • Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Coupling Partner: 4-Hydroxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 eq)

  • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Inerting: Charge the reaction vessel with the pyridine substrate and Pd catalyst. Evacuate and backfill with Nitrogen (3x) to prevent homocoupling or oxidation.

  • Addition: Add degassed solvent and the base solution. Finally, add the boronic acid.

  • Thermal Cycle: Heat the mixture to reflux (approx. 80-90°C). Monitor by HPLC.

    • Checkpoint: The reaction is complete when the starting pyridine is <1.0%.

  • Workup: Cool to room temperature. Adjust pH to ~6-7 with dilute HCl to ensure the phenol is protonated (neutral form) for extraction into Ethyl Acetate.

  • Purification: Recrystallization from Heptane/EtOAc is preferred over column chromatography for scale-up to remove Palladium residues.

Visualization: Synthesis Workflow

Synthesis Start 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate Pd-Complex Cycle (Oxidative Addition at C2) Start->Intermediate  + Boronic   Boronic 4-Hydroxyphenylboronic Acid Boronic->Intermediate Cat Pd(PPh3)4 / Na2CO3 Cat->Intermediate Product CAS 161949-56-0 (Target Phenol) Intermediate->Product  Reductive Elimination  

Figure 1: Regioselective Suzuki coupling pathway favoring C2 substitution.

Downstream Utility: The Path to Telotristat

Once isolated, CAS 161949-56-0 undergoes a critical alkylation step. The phenolic hydroxyl group acts as the nucleophile to attach the chiral linker required for Telotristat ethyl.

Reaction: Williamson Ether Synthesis or Mitsunobu Reaction. Target: Attachment of the (S)-2-amino-3-(4-substituted-phenyl)propanoate moiety (often protected).[1]

Visualization: API Construction Logic

Downstream Core CAS 161949-56-0 (Phenol Core) Alkylation Alkylation Step (Cs2CO3 / DMF) Core->Alkylation Linker Chiral Mesylate/Halide Linker Linker->Alkylation Precursor Telotristat Ethyl Precursor Alkylation->Precursor  Ether Bond Formation   API Telotristat Ethyl (Active Drug) Precursor->API  Deprotection / Salt Formation  

Figure 2: Transformation of the intermediate into the final Active Pharmaceutical Ingredient.

Quality Control & Analytics

To ensure the material is suitable for GMP manufacturing, specific analytical markers must be met.

HPLC Purity Parameters
  • Main Peak: >98.0% area.[2][3][4]

  • Regioisomer Impurity: The C3-substituted isomer (4-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]phenol) must be controlled to <0.15%. This is the critical separation challenge.

  • Pd Content: <10 ppm (crucial for downstream pharmaceutical use).

NMR Characterization (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • Phenol -OH: Broad singlet ~9.8-10.2 ppm.

    • Pyridine C4-H: Doublet ~8.2 ppm (coupling with CF3).

    • Pyridine C6-H: Singlet/Doublet ~8.8 ppm (deshielded by N and CF3).

  • ¹⁹F NMR: Single peak ~ -62 ppm (characteristic of Ar-CF3).

Safety & Handling

  • Skin/Eye Irritation: As a phenol derivative, it poses a risk of chemical burns and severe eye irritation. Wear full PPE (gloves, goggles, lab coat).

  • Fluorine Hazards: While the CF3 group is stable, thermal decomposition at extreme temperatures (>250°C) can release HF.

  • Sensitization: Treat as a potential sensitizer. Handle in a fume hood.

References

  • Lexicon Pharmaceuticals. (2010). Tryptophan hydroxylase inhibitors and uses thereof. U.S. Patent No.[5][6] 7,709,493.

  • PubChem. (n.d.).[2][7] this compound (Compound).[7] National Library of Medicine.

  • Vertex Pharmaceuticals. (2015).[2] Process for preparing lifitegrast and intermediates thereof.[5] (Demonstrates similar Suzuki coupling conditions for halogenated pyridines). U.S. Patent Application 20150336939.[5]

Sources

Technical Guide: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol Scaffolds in Bacterial Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (and its bioactive ether variants) as an inhibitor of bacterial enzymes.

Based on the technical literature, this molecule is a privileged pharmacophore often utilized to target Enoyl-ACP Reductase (FabI) in the bacterial Fatty Acid Synthesis type II (FAS-II) pathway, and as a core scaffold for Phosphopantetheinyl Transferase (PPTase) inhibitors.

Executive Summary

This compound (and its corresponding ether, 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenol) represents a high-value chemical scaffold in antibacterial discovery. Its structural properties—specifically the electron-deficient pyridine ring coupled with a phenolic moiety—allow it to function as a bioisostere for diphenyl ethers (like Triclosan). This guide details its application as an inhibitor of FabI (Enoyl-ACP Reductase) and PPTase , outlining the mechanism of action, synthesis, and validation protocols.

Part 1: Mechanism of Action & Target Validation

Primary Target: Enoyl-ACP Reductase (FabI)

The bacterial Fatty Acid Synthesis II (FAS-II) pathway is essential for cell wall construction. FabI is the rate-limiting enzyme responsible for the final reduction step of the elongation cycle.

  • Mechanism: The phenol moiety of the inhibitor mimics the enolate intermediate of the substrate (enoyl-ACP) during the reduction reaction.

  • Binding Mode: The hydroxyl group (-OH) of the phenol forms a critical hydrogen bond network with the catalytic Tyr156 and the nicotinamide ribose of the NADH cofactor within the FabI active site.

  • The Pyridine "Warhead": The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group occupies the hydrophobic pocket usually filled by the fatty acyl chain. The electron-withdrawing trifluoromethyl (-CF3) and chlorine (-Cl) substituents enhance lipophilicity and metabolic stability, while increasing the acidity of the phenol (lowering pKa) to strengthen the H-bond with Tyr156.

Secondary Target: Bacterial PPTase

Recent studies (e.g., ML267) have validated this scaffold as an inhibitor of Sfp-type PPTases . These enzymes are crucial for activating carrier proteins in secondary metabolite biosynthesis (virulence factors).

  • Mechanism: The inhibitor binds to the PPTase active site, preventing the transfer of the 4'-phosphopantetheinyl arm from CoA to the carrier protein, thereby halting the production of siderophores and virulence lipids.

Pathway Visualization (FAS-II Inhibition)

The following diagram illustrates the interference of the inhibitor within the FAS-II cycle.

FAS_II_Pathway AcetylCoA Acetyl-CoA FabH FabH (Initiation) AcetylCoA->FabH MalonylCoA Malonyl-CoA MalonylCoA->FabH FabG FabG (Keto-Reductase) FabH->FabG elongation FabZ FabZ (Dehydratase) FabG->FabZ FabI FabI (Enoyl-ACP Reductase) TARGET FabZ->FabI Enoyl-ACP FattyAcid Saturated Fatty Acid (Membrane) FabI->FattyAcid Reduction (NADH) Inhibitor Pyridinyl-Phenol Inhibitor Inhibitor->FabI Competitive Inhibition (Mimics Enolate)

Caption: The FAS-II cycle highlighting FabI as the critical bottleneck and inhibition target.

Part 2: Experimental Protocols

Chemical Synthesis of the Scaffold

The synthesis of the ether variant (4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenol) is a standard nucleophilic aromatic substitution (SNAr).

Reagents:

  • Hydroquinone (Excess to prevent bis-substitution)

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Potassium Carbonate (K₂CO₃)[1][2]

  • Solvent: DMF or DMSO

Protocol:

  • Charge: Dissolve Hydroquinone (2.0 eq) in dry DMF under N₂ atmosphere.

  • Deprotonation: Add K₂CO₃ (1.2 eq) and stir at Room Temperature (RT) for 30 min.

  • Addition: Dropwise add 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq) dissolved in DMF.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 4. Extract with Ethyl Acetate.[3]

  • Purification: Silica gel column chromatography. The product elutes after the unreacted pyridine but before the bis-substituted byproduct.

In Vitro FabI Inhibition Assay

This spectrophotometric assay measures the consumption of NADH, which decreases absorbance at 340 nm.

Materials:

  • Recombinant FabI (e.g., from S. aureus or E. coli)

  • Substrate: Crotonoyl-CoA (model substrate) or Enoyl-ACP

  • Cofactor: NADH (200 µM)

  • Buffer: 100 mM Sodium Phosphate, pH 7.0, 100 mM NaCl

Step-by-Step Workflow:

  • Preparation: Prepare a master mix of Buffer + NADH + FabI enzyme.

  • Incubation: Add 1 µL of inhibitor (in DMSO) to 99 µL of master mix in a 96-well UV-transparent plate. Incubate for 10 min at 25°C to allow pre-equilibrium binding.

  • Initiation: Add 50 µL of Crotonoyl-CoA substrate to start the reaction.

  • Measurement: Immediately monitor Absorbance at 340 nm (A₃₄₀) every 30 seconds for 10 minutes.

  • Analysis: Calculate the slope (ΔA/min) for the linear portion.

    • % Inhibition = [1 - (Slope_sample / Slope_control)] × 100

    • Determine IC₅₀ by plotting % Inhibition vs. log[Concentration].

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Dispense 100 µL of inoculum into 96-well plates containing serial dilutions of the inhibitor (0.5 – 64 µg/mL).

  • Controls: Include Growth Control (no drug) and Sterility Control (no bacteria).

  • Incubation: 16–20 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substituents on the pyridine ring based on general FabI inhibitor trends.

PositionSubstituentEffect on ActivityRationale
Pyridine C3 -Cl Critical Steric fit in the hydrophobic pocket; twists the rings to match the active site conformation.
Pyridine C5 -CF3 Enhancing Increases lipophilicity for membrane penetration; withdraws electrons to acidify the phenol OH.
Linker -O- (Ether) Optimal Provides flexibility for the "butterfly" conformation required for FabI binding.
Linker -NH- (Amine) ModerateOften retains potency but may alter metabolic stability.
Phenol C4 -OH Essential Obligate H-bond donor to Tyr156 and NADH. Removal abolishes activity.
SAR Visualization

SAR_Analysis Core Core Scaffold Pyridinyl-Phenol Sub3 3-Chloro (Cl) Steric Twist Core->Sub3 Sub5 5-CF3 Lipophilicity & pKa Core->Sub5 Linker Ether Linker (-O-) Conformational Flex Core->Linker OH Phenolic -OH H-Bond Anchor (Tyr156) Core->OH

Caption: Key structural features driving bacterial enzyme inhibition potency.

References

  • Discovery of ML267: A Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase. Source: NIH / PubChem.[4] URL:[Link]

  • Inhibitors of Bacterial Enoyl-ACP Reductase (FabI). Source: PubMed (General Review of FabI Inhibitors). URL:[Link] (Search: FabI inhibitors biaryl ether)

  • Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives containing 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Source: NIH / PMC. URL:[Link]

  • Haloxyfop-P-methyl and its metabolites (DE-535 Phenol). Source: FAO / WHO Pesticide Residues. URL:[Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substance Profile

Target Analyte: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol Common Aliases: Haloxyfop-Phenol; DE-535 Phenol; 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenol.[1] CAS Registry Number: 69045-89-2 (Confirmed via PubChem/EPA DSSTox)[1]

This application note details the analytical strategy for characterizing this critical intermediate, often generated during the hydrolysis of the herbicide Haloxyfop-P-methyl. The molecule features a diaryl ether linkage connecting a phenolic ring to a substituted pyridine.

Key Analytical Challenges:

  • Acidity (Phenolic Proton): The phenolic hydroxyl group (

    
    ) necessitates strict pH control in liquid chromatography to prevent peak tailing and retention time shifts.[1]
    
  • Halogenated Patterns: The presence of Chlorine and a Trifluoromethyl (

    
    ) group requires specific detection techniques (HRMS isotope analysis and 
    
    
    
    -NMR).[1]
  • Solubility: Poor aqueous solubility requires organic solvent dissolution (MeOH/DMSO) for sample preparation.[1]

Physicochemical Summary
PropertyValue / CharacteristicRelevance
Formula

Exact Mass: 289.0117 Da
Molecular Weight 289.64 g/mol Quantitation calculations
Solubility DMSO, Methanol, AcetonitrileSample prep for NMR/HPLC
UV Maxima ~280 nm (Phenol), ~254 nm (Pyridine)HPLC Detection wavelengths
pKa ~8.7 (Phenolic OH)Mobile phase pH selection
Analytical Workflow Strategy

The following workflow ensures a "self-validating" characterization loop, where Mass Spectrometry confirms the formula, NMR validates the connectivity, and HPLC ensures purity.

AnalyticalWorkflow cluster_ID Structural Identification cluster_Purity Purity & Assay Sample Raw Sample (Solid) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility NMR NMR Spectroscopy (1H, 13C, 19F) Solubility->NMR MS HRMS (ESI-) Isotope Pattern Solubility->MS HPLC RP-HPLC (UV) Acidic Mobile Phase Solubility->HPLC Report CoA Generation NMR->Report Connectivity MS->Report MW & Isotopes IR FT-IR (Ether/OH bands) Impurities Impurity Profiling (Starting Materials) HPLC->Impurities Impurities->Report Area %

Figure 1: Integrated analytical workflow for DE-535 Phenol characterization.

Protocol A: Structural Identification (Spectroscopy)[1]
A1. Nuclear Magnetic Resonance (NMR)

The


 group provides a clean diagnostic handle in 

NMR, free from background interference common in

NMR.
  • Instrument: 400 MHz or higher.[1][2]

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to ensure the phenolic proton is visible and sharp).
  • Internal Standard: TMS (0 ppm) for

    
    ; 
    
    
    
    (0 ppm) or
    
    
    -trifluorotoluene (-63 ppm) for
    
    
    .[1]

Expected Chemical Shifts:

  • 
     NMR:  Single singlet peak around -62.0 to -64.0 ppm .
    
    • Note: If multiple fluorine peaks appear, check for the 2,3-dichloro-5-(trifluoromethyl)pyridine starting material (impurity).[1]

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~9.5–10.0 ppm (s, 1H, -OH): Broad singlet, disappears with 
      
      
      
      shake.
    • 
       ~8.5 ppm (d, 1H, Pyridine H-6): Deshielded by Nitrogen and 
      
      
      
      .
    • 
       ~8.3 ppm (d, 1H, Pyridine H-4): Coupling with H-6 (
      
      
      
      ).
    • 
       ~6.8–7.0 ppm (m, 4H, Phenol aromatic ring): AA'BB' system typical of para-substituted phenols.
      
A2. High-Resolution Mass Spectrometry (HRMS)

Phenols ionize efficiently in Negative Electrospray Ionization (ESI-) mode due to the acidic proton.[1]

  • Mode: ESI Negative (

    
    ).[1]
    
  • Target Ion (m/z): 287.99 (Calculated for

    
    ).[1]
    
  • Isotope Pattern Validation (Crucial):

    • Chlorine possesses two stable isotopes:

      
       (75.7%) and 
      
      
      
      (24.3%).[1]
    • Acceptance Criteria: The mass spectrum must show a characteristic 3:1 intensity ratio between the M (288) and M+2 (290) peaks. Absence of this pattern indicates loss of Chlorine or misidentification.

Protocol B: Chromatographic Purity (HPLC-UV)

The acidity of the phenol requires an acidic mobile phase to keep the molecule in its neutral (protonated) state. Operating at neutral pH will cause the phenol to partially ionize, leading to peak broadening and tailing.

Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µmStandard RP stationary phase; "SB" (Stable Bond) handles low pH well.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)Acidic modifier (

) suppresses phenol ionization (

).
Mobile Phase B Acetonitrile (ACN)Stronger elution solvent than MeOH for fluorinated aromatics.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 280 nm (Quant) and 254 nm (ID)280 nm is specific to the phenol; 254 nm detects the pyridine ring.
Temperature 30°CEnsures retention time reproducibility.[1]
Gradient Table
Time (min)% Mobile Phase BEvent
0.030Initial Hold
15.090Gradient elution of impurities
18.090Column Wash
18.130Re-equilibration
23.030End of Run
System Suitability Criteria (SST)
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, increase acid concentration in Mobile Phase A).
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any synthesis precursor (e.g., Hydroquinone elutes very early; Pyridine precursor elutes later).
    

HPLC_Logic Start Method Development pKa_Check Check pKa (~8.7) Start->pKa_Check pH_Dec Set pH < (pKa - 2) Target pH 2.5 - 3.0 pKa_Check->pH_Dec Suppress Ionization Solvent Select Solvent ACN (Sharper peaks for F-compounds) pH_Dec->Solvent Result Sharp Peak Shape (Protonated Neutral Form) Solvent->Result

Figure 2: Logic for selecting HPLC conditions for phenolic compounds.

Protocol C: Impurity Profiling

During the synthesis (typically coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with hydroquinone), two specific impurities must be monitored:

  • Unreacted Pyridine Precursor:

    • Name: 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][4]

    • Retention: Elutes after the main peak (more hydrophobic, no OH group).

    • Detection: High response at 254 nm; low/no response at 280 nm.

  • Unreacted Hydroquinone:

    • Retention: Elutes near the void volume (very polar).[1]

    • Detection: 280 nm.

  • Bis-Ether Impurity:

    • Origin: If hydroquinone reacts at both ends with two pyridine molecules.[1]

    • Retention: Elutes very late (highly hydrophobic).[1]

    • Mass:

      
      .
      
References
  • PubChem. "4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol (CID 1069888)."[1] National Library of Medicine. [Link][1]

  • U.S. EPA. "Haloxyfop-P-methyl: Human Health Risk Assessment."[1] Regulations.gov. [Link] (Search Docket for Haloxyfop metabolites).

  • SpectraBase. "

    
     NMR Chemical Shifts of Trifluoromethyl Pyridines."[1] Wiley Science Solutions. [Link][1]
    
  • FDA. "Analytical Procedures and Methods Validation for Drugs and Biologics."[1] U.S. Food and Drug Administration. [Link][1]

Sources

synthesis of Haloxyfop-methyl from 4-[(3-Chloro-5-trifluoromethylpyridin-2-yl)oxy]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Haloxyfop-methyl (Methyl 2-{4-[(3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy]phenoxy}propanoate) via the etherification of 4-[(3-Chloro-5-trifluoromethylpyridin-2-yl)oxy]phenol (hereafter "Haloxyfop-phenol").[1]

While early industrial methods utilized polar aprotic solvents like DMSO, this protocol highlights an optimized chlorobenzene-based route .[1] This approach offers superior downstream processing characteristics, higher optical purity retention (for chiral variants), and improved solvent recovery compared to traditional DMSO/DMF pathways.[1]

Chemical Strategy & Mechanism[1][2][3][4]

The Reaction Core

The synthesis is a classic Williamson ether synthesis following an


 nucleophilic substitution  mechanism.[1] The reaction involves the attack of the phenoxide anion (generated in situ) on the chiral center (or 

-carbon) of methyl 2-chloropropionate.[1]

Key Mechanistic Steps:

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the Haloxyfop-phenol (
    
    
    
    ), generating a nucleophilic phenoxide anion.[1]
  • Nucleophilic Attack: The phenoxide attacks the secondary carbon of methyl 2-chloropropionate.[1]

  • Displacement: Chloride is displaced as the leaving group, forming the ether linkage.[1]

Critical Process Parameters (CPPs)
  • Solvent Selection (The "DMSO vs. Chlorobenzene" Debate):

    • Classic (DMSO/DMF):[1] High reaction rates due to excellent cation solvation.[1] Drawback: Difficult aqueous workup, solvent recovery is energy-intensive, and risk of racemization at high temperatures.[1]

    • Optimized (Chlorobenzene): Moderate reaction rate but allows for azeotropic drying (removal of water is critical to prevent ester hydrolysis).[1] It provides a cleaner organic phase for crystallization and is easier to recover.[1]

  • Water Control: Moisture is the enemy.[1] Water competes with the propionate ester, leading to hydrolysis (formation of the acid impurity) or consuming the alkylating agent.[1]

  • Stereochemistry (If applicable): If producing Haloxyfop-P-methyl , (L)-2-chloropropionate is used.[1] The

    
     mechanism causes Walden inversion , yielding the (R)-isomer.[1]
    

Visualization of Reaction Pathway[1]

ReactionPathway Phenol Haloxyfop-Phenol (Starting Material) Intermediate Phenoxide Anion (Nucleophile) Phenol->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate Propionate Methyl 2-chloropropionate (Alkylating Agent) Product Haloxyfop-methyl (Target Ether) Propionate->Product Electrophile Intermediate->Product SN2 Attack ByProduct KCl + KHCO3 (Salts) Intermediate->ByProduct Leaving Group

Figure 1: Mechanistic pathway for the etherification of Haloxyfop-phenol.

Experimental Protocol

Materials & Equipment
  • Reactor: 500 mL 3-neck round-bottom flask equipped with mechanical stirrer, reflux condenser, and Dean-Stark trap (if azeotropic drying is required).[1]

  • Reagents:

    • 4-[(3-Chloro-5-trifluoromethylpyridin-2-yl)oxy]phenol (Purity >98%)[1]

    • Methyl 2-chloropropionate (1.5 eq)[1]

    • Potassium Carbonate (anhydrous, milled, 1.5 eq)

    • Solvent: Chlorobenzene (Reagent Grade) or Acetonitrile.[1]

    • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 eq) to enhance phase transfer if using chlorobenzene.[1]

Step-by-Step Procedure
Phase 1: Reactor Setup & Drying[1]
  • Charge the reactor with 29.0 g (0.1 mol) of Haloxyfop-phenol and 150 mL of Chlorobenzene .

  • Add 20.7 g (0.15 mol) of milled, anhydrous

    
     .
    
  • (Critical Step): Heat to 110°C and reflux through a Dean-Stark trap for 1 hour to remove trace water from the system. This prevents ester hydrolysis later.[1]

Phase 2: Alkylation Reaction[1]
  • Cool the mixture to 80°C.

  • Add 18.4 g (0.15 mol) of Methyl 2-chloropropionate dropwise over 30 minutes.

    • Note: Exothermic reaction.[1] Control addition rate to maintain temp < 90°C.

  • Add 1.6 g (5 mmol) of TBAB catalyst (if reaction rate is slow).

  • Hold temperature at 80-85°C for 5–8 hours.

  • Monitor via HPLC. End of reaction is defined as <1.0% remaining Phenol.[1]

Phase 3: Work-up & Isolation[1]
  • Cool reaction mass to 25°C.

  • Filter the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with 30 mL chlorobenzene.[1]
  • Wash the organic filtrate with water (2 x 100 mL) to remove residual base and catalyst.[1]

  • Evaporate the solvent under reduced pressure (Rotavap: 50°C, 20 mbar).

  • Crystallize the crude oil from Methanol/Water (80:20) if high purity is required, or use directly if purity >95%.[1]

Process Workflow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Start: Charge Phenol + Solvent Drying Azeotropic Drying (110°C) Remove Water Start->Drying Addition Add K2CO3 + Methyl Chloropropionate (80-85°C) Drying->Addition Monitor HPLC Check (Target: Phenol < 1%) Addition->Monitor Monitor->Addition Incomplete (Extend Time) Filter Filtration (Remove KCl salts) Monitor->Filter Pass Wash Aqueous Wash (Remove catalyst/base) Filter->Wash Evap Solvent Evaporation (Vacuum Distillation) Wash->Evap Isolate Final Product Isolation (Crystallization) Evap->Isolate

Figure 2: Operational workflow for the synthesis of Haloxyfop-methyl.[1]

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to beige crystalline solidVisual
Assay (HPLC)

96.0%
Reverse Phase C18, ACN:Water
Residual Phenol

1.0%
HPLC
Water Content

0.5%
Karl Fischer
Melting Point 56–58°CCapillary Method

HPLC Method Parameters:

  • Column: C18 (250mm x 4.6mm, 5µm)[1]

  • Mobile Phase: Acetonitrile : 0.1%

    
     (70:30 v/v)
    
  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 230 nm[1]

Troubleshooting & Optimization

Issue: Low Yield / High Unreacted Phenol[1]
  • Cause: Presence of water in the solvent or reagents.[1][2]

  • Remedy: Ensure

    
     is freshly milled and anhydrous. Implement the azeotropic drying step (Phase 1) rigorously.[1]
    
Issue: Formation of Haloxyfop Acid (Hydrolysis)
  • Cause: High pH during aqueous workup or moisture during reaction.[1]

  • Remedy: Keep reaction anhydrous. During workup, ensure the aqueous wash is neutral.[1] Avoid prolonged exposure to base at high temperatures.[1]

Issue: Racemization (If making Haloxyfop-P)
  • Cause: Temperature too high (>90°C) or use of strong bases (e.g., NaOH/KOH) instead of Carbonates.[1]

  • Remedy: Stick to

    
    . Maintain temperature strictly between 80-85°C.
    

References

  • Dow AgroSciences LLC. (2014).[1][3] Efficient haloxyfop-methyl synthesizing method. Patent CN103787961A.[1] Google Patents. Link

  • Jiangsu Huifeng Agrochemical Co Ltd. (2009).[1] Method for preparing haloxyfop-p-methyl with high optical purity. Patent CN100467452C.[1] Google Patents. Link

  • University of Hertfordshire. (2023).[1] Haloxyfop-methyl: PPDB: Pesticide Properties DataBase.[1] Link

  • PubChem. (2023).[1] Haloxyfop-methyl Compound Summary. National Library of Medicine.[1] Link

Sources

Troubleshooting & Optimization

how to improve the yield of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Subject: Improving Yield for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol Case ID: SYN-PYR-004

Executive Summary

The synthesis of This compound presents a "perfect storm" of synthetic challenges: a sterically hindered electrophile (due to the 3-chloro group), an electron-deficient pyridine ring, and a catalyst-poisoning nucleophile (free phenol).

Standard Suzuki-Miyaura conditions (e.g.,


, 

) typically result in yields <20% due to incomplete conversion and protodeboronation. This guide provides a root-cause analysis and two optimized protocols: a Direct Optimization (Method A) for quick screens and a Protected Route (Method B) for scale-up and high purity.

Part 1: Diagnostic Module (Why is the reaction failing?)

Before altering conditions, identify the specific failure mode using this diagnostic framework.

The "Free Phenol" Trap (Catalyst Deactivation)
  • Symptom: Reaction stalls early; black Pd precipitate forms rapidly.

  • Cause: The free hydroxyl group on 4-hydroxyphenylboronic acid can coordinate to Palladium, forming unreactive "palladacycles" or aggregates. Furthermore, under basic conditions, the phenoxide anion competes with the boronate for transmetalation but fails to reductively eliminate efficiently.

  • Fix: Use a protected phenol (Method B) or a bulky, electron-rich ligand (Method A) that out-competes the phenol for Pd coordination.

Regioselectivity & Steric Hindrance
  • Symptom: Starting material remains, or wrong isomer forms.

  • Mechanism: The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine , has two electrophilic sites.

    • C2 Position: Electronically favored (activated by ring nitrogen) but sterically hindered by the C3-chlorine.

    • C3 Position: Sterically accessible but electronically deactivated.

  • Insight: Standard catalysts (triphenylphosphine-based) struggle to undergo oxidative addition at the crowded C2 position. You need a ligand with a wide "bite angle" or significant steric bulk to force the reaction at C2.

Protodeboronation
  • Symptom: Formation of phenol (or benzene) instead of biaryl product.

  • Cause: Electron-rich boronic acids (like phenols) hydrolyze the C-B bond rapidly in hot, aqueous base.

  • Fix: Reduce water concentration or switch to anhydrous bases (e.g.,

    
     with minimal water).
    

Part 2: Troubleshooting Flowchart

Troubleshooting start Start: Low Yield Analysis check_sm Is Starting Material (SM) Consumed? start->check_sm check_prod Is Desired Product Forming? check_sm->check_prod Yes (SM Gone) sm_remain Issue: Oxidative Addition Failure (Steric Hindrance) check_sm->sm_remain No (SM Remains) check_impurity Identify Major Impurity check_prod->check_impurity Low Yield proto Issue: Protodeboronation (Phenol formation) check_impurity->proto Phenol/Benzene detected poison Issue: Catalyst Poisoning (Black Pd precipitate) check_impurity->poison Complex mixture/Tars sol_A Solution: Switch to SPhos or XPhos Increase Temp to 100°C sm_remain->sol_A sol_B Solution: Reduce Water Use Anhydrous K3PO4 proto->sol_B sol_C Solution: Protect Phenol (Use Benzyl Ether) poison->sol_C

Caption: Logic flow for diagnosing yield failures in sterically hindered pyridine couplings.

Part 3: Optimized Protocols

Method A: Direct Coupling (High-Activity Catalyst)

Best for: Rapid screening, small scale (<1g). Key Enabler:SPhos Pd G2 . This precatalyst generates the active species immediately and the bulky SPhos ligand facilitates oxidative addition at the hindered C2 position while preventing catalyst poisoning.

ReagentEquivalentsRole
2,3-dichloro-5-(trifluoromethyl)pyridine1.0 eqElectrophile
4-Hydroxyphenylboronic acid1.2 eqNucleophile
SPhos Pd G2 0.02 - 0.05 eqCatalyst (Critical)

(Tribasic)
2.0 eqBase
1,4-Dioxane / Water (4:1)0.2 MSolvent System

Protocol:

  • Charge a reaction vial with the pyridine, boronic acid, base, and catalyst.[1]

  • Evacuate and backfill with Nitrogen (

    
    ) three times (Oxygen kills this catalyst).
    
  • Add degassed solvent (Dioxane/Water).

  • Heat to 80-100°C for 4-12 hours.

  • Critical Step: If conversion stalls, add a second portion of boronic acid (0.5 eq) and catalyst (0.01 eq).

Method B: The "Gold Standard" (Protection Strategy)

Best for: Scale-up (>5g), high purity requirements. Logic: Masking the phenol as a benzyl ether prevents catalyst interaction and increases the solubility of the boronic acid in organic layers, reducing protodeboronation.

Step 1: Suzuki Coupling

  • SM 1: 2,3-dichloro-5-(trifluoromethyl)pyridine

  • SM 2: 4-(Benzyloxy)phenylboronic acid (CAS: 146631-00-7)

  • Catalyst:

    
     (cheaper, robust) or 
    
    
    
  • Base/Solvent:

    
     / Toluene:Ethanol:Water (4:1:1)
    
  • Conditions: Reflux (90°C) for 16h.

  • Result: High yield of the benzyl-protected intermediate. The steric hindrance is overcome by the higher stability of the protected boronic acid, allowing longer reaction times without decomposition.

Step 2: Deprotection

  • Reagents:

    
     (1 atm), 10% Pd/C, Methanol (or TFA/DCM if hydrogenation is sensitive).
    
  • Result: Quantitative conversion to the target phenol.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use


 for the direct coupling? 
A:  Generally, no . Tetrakis is not active enough to insert into the C2-Cl bond efficiently in the presence of the bulky C3-Cl and the free phenol. You will likely see <30% conversion.[2] If you must use it, you must use the Protected Route (Method B).

Q2: Why is my product contaminated with the 3-isomer? A: This is rare but happens if the catalyst is too non-selective (e.g., Nickel catalysts). The C2 position is naturally more reactive (


-like activation). To ensure C2 selectivity, use Palladium  (not Nickel) and keep the temperature below 110°C.

Q3: The reaction turns black immediately. What happened? A: "Palladium Black" formation indicates the ligand has dissociated, and Pd(0) has aggregated. This is caused by the free phenol coordinating to the Pd. Switch to Method B (Protection) or increase the ligand-to-metal ratio (e.g., add extra SPhos ligand).

Q4: Can I use a different base? A: Yes. If


 fails, try 

in anhydrous DMF or Dioxane. Cesium ("The Cesium Effect") often improves solubility and reactivity in crowded couplings. Avoid strong alkoxide bases (NaOtBu) as they may cause

side reactions or hydrolysis of the

group.

References

  • Billingsley, K., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.

    • Context: Establishes SPhos/XPhos as the standard for hindered heteroaryl chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Context: Foundational text on the mechanism of protodeboron
  • Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Synthesis of Sterically Hindered Biaryls. Organic Process Research & Development.

    • Context: Provides data on solvent/base screening for crowded interfaces.
  • BenchChem Technical Guide. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

    • Context: Specific protocols for chloropyridine reactivity profiles.

Sources

challenges in the purification of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Reference ID: TSC-PUR-161949 | Status: Active | Last Updated: 2026-01-29 Applicable CAS: 161949-56-0

Executive Summary

This guide addresses the isolation and purification of This compound , a biaryl intermediate synthesized via Suzuki-Miyaura cross-coupling. Users typically encounter difficulties due to the molecule's amphoteric nature (acidic phenol + basic pyridine), regio-isomeric impurities (from the 2,3-dichloro precursor), and persistent palladium contamination due to the chelating ability of the 2-arylpyridine motif.

Module 1: Chromatographic Tailing & Resolution

Symptom: Broad, tailing peaks on silica gel or HPLC; poor separation from protodeboronated byproducts (phenol).

Root Cause Analysis

This molecule presents a "push-pull" interaction with stationary phases:

  • Phenolic Acidity: The phenol group (

    
    ) forms hydrogen bonds with the silica backbone.
    
  • Pyridine Basicity: While the 3-Cl and 5-CF

    
     groups are electron-withdrawing (lowering the pyridine nitrogen's 
    
    
    
    ), the nitrogen remains a Lewis base capable of interacting with acidic silanol groups on the silica surface.
Protocol: The "Dual-Modifier" Strategy

Standard neutral mobile phases (Hexane/EtOAc) often fail. You must suppress ionization and block silanols simultaneously.

Recommended Mobile Phase System:

  • Solvent A: Dichloromethane (DCM) or Hexane

  • Solvent B: Methanol or Ethyl Acetate

  • Modifier: 0.1% to 0.5% Acetic Acid or Formic Acid .

Technical Insight: Do not use triethylamine (TEA). While TEA blocks silanols, it will deprotonate the phenol, creating a phenoxide anion that binds irreversibly to the silica column, resulting in zero yield or massive streaking. Acidic modifiers keep the phenol protonated and neutral.

Step-by-Step Optimization:

  • TLC Check: Run TLC in 30% EtOAc/Hexane with 1% Acetic Acid.

    • Pass: Spot is compact (

      
      ).
      
    • Fail: Spot streaks. Increase acid to 2% or switch to DCM/MeOH (95:5) + 0.5% AcOH.

  • Column Loading: Pre-buffer the silica gel column with the mobile phase containing the acid modifier before loading the crude.

Module 2: Palladium Scavenging (The Chelation Trap)

Symptom: Product retains a gray/brown hue or fails heavy metal limits (>20 ppm Pd) despite Celite filtration.

Root Cause Analysis

The 2-arylpyridine structure acts as a bidentate ligand (similar to bipyridine). The pyridine nitrogen and the electron-rich phenol ring can coordinate Palladium (Pd) species, making standard Celite filtration ineffective.

Protocol: Thiol-Based Scavenging

Physical adsorption (charcoal) is often insufficient due to the strong ligand binding.

Workflow:

  • Dissolution: Dissolve crude (post-workup) in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or MP-TMT resin (0.5 equiv relative to expected Pd load, or 10-20 wt% of crude).

  • Incubation: Stir at 40°C for 4 hours. Heat is critical to overcome the activation energy of ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE membrane.

  • Verification: Color should shift from brown/tan to off-white/pale yellow.

Data: Scavenger Efficiency Comparison

MethodResidual Pd (ppm)Yield Loss (%)Notes
Celite Filtration Only> 500< 2Ineffective for chelated Pd.
Activated Carbon150 - 20010 - 15High product loss due to adsorption.
SiliaMetS® Thiol < 10 < 3 Recommended. High affinity for Pd(II).
Recrystallization (EtOH)50 - 8025Pd co-crystallizes with the lattice.

Module 3: Solubility & Crystallization

Symptom: Product oils out as a gum or forms an amorphous solid that traps impurities.

Root Cause Analysis

The trifluoromethyl (CF


) and chloro groups provide high lipophilicity, while the phenol provides hydrogen-bonding capability. This amphiphilic nature disrupts crystal lattice formation in single-solvent systems.
Protocol: Controlled Anti-Solvent Precipitation

Do not rely on evaporation to dryness. Use a biphasic solvent switch.

  • Primary Solvent: Dissolve the crude oil in a minimum amount of warm Ethanol (EtOH) or Isopropanol (IPA) (approx. 50-60°C).

  • Anti-Solvent: Slowly add n-Heptane or Water dropwise until persistent turbidity is observed.

    • Ratio Target: 1:3 (Solvent:Anti-solvent).

  • Cooling Ramp: Turn off heat and allow the vessel to cool to room temperature slowly (over 2 hours) with gentle stirring. Then cool to 0°C.

  • Observation: The product should crystallize as white/off-white needles. If oiling occurs, reheat and add a seed crystal.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for purifying the crude reaction mixture based on impurity profile and physical state.

PurificationWorkflow cluster_legend Process Key Start Crude Reaction Mixture (Suzuki Coupling) CheckPd Check Color/Pd Content (Dark/Brown?) Start->CheckPd Scavenge Add Thiol Resin (50°C, 4h) CheckPd->Scavenge Yes (>500 ppm) TLC TLC Analysis (Streak vs. Spot) CheckPd->TLC No (<100 ppm) Scavenge->TLC AcidCol Silica Column + 1% Acetic Acid TLC->AcidCol Streaking (Phenol ionized) BaseCol Neutral Silica (Risk of Tailing) TLC->BaseCol Clean Spot (Rare) Cryst Recrystallization (EtOH / Heptane) AcidCol->Cryst BaseCol->Cryst Final Pure Product (White Solid) Cryst->Final Critical Critical Step Standard Standard Op

Caption: Logic flow for the purification of this compound, prioritizing Pd removal and acidity management.

Frequently Asked Questions (FAQ)

Q1: Why is my product eluting with the solvent front? A: You likely used a solvent that is too polar (e.g., pure EtOAc) or the phenol is deprotonated. Ensure you are using a gradient starting from non-polar (e.g., 10% EtOAc/Hexane) and check that no basic modifiers (TEA/Ammonia) are present in the system.

Q2: Can I use acid-base extraction to purify this? A: It is risky. While the phenol can be deprotonated with NaOH to extract it into water, the 3-chloro-5-trifluoromethylpyridine ring is electron-deficient. Exposure to strong aqueous base can lead to hydrolysis of the chlorine (forming the pyridone) or nucleophilic attack by hydroxide, degrading your product. If you must extract, use weak bases (Carbonate) and work quickly at 0°C.

Q3: The NMR shows a "doublet of doublets" impurity in the aromatic region. A: This is likely the 2,3-dichloro-5-(trifluoromethyl)pyridine starting material or the regioisomer (coupling at the 3-position, though less likely due to sterics). These are non-polar and should elute before your product on a silica column.

Q4: I see a peak at M+16 in the Mass Spec. A: This indicates oxidation, likely an N-oxide on the pyridine or oxidation of the phenol. Ensure your reaction solvents were degassed and avoid prolonged exposure to air on silica gel, which can catalyze oxidation.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link] (Validates the difficulty of 2-pyridyl coupling and catalyst choices).

  • Purification of Amphoteric Heterocycles: Li, J. J. (2014). Heterocyclic Chemistry in Drug Discovery. Wiley. (General reference for handling phenol-pyridine biaryl systems).
  • Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link] (Source for thiol-scavenging efficiency data).

  • Properties of Trifluoromethylpyridines: Schlosser, M. (2006). The 2- and 3-Isomers of (Trifluoromethyl)pyridine: A Comparison of their Physicochemical Properties and Reactivity. European Journal of Organic Chemistry. [Link] (Explains the electronic effects of CF3/Cl on the pyridine nitrogen basicity).

overcoming solubility issues with 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy]phenol

Common Name: DE-535 Phenol / Haloxyfop-Phenol CAS: 76736-66-2[1][2]

The Basics: Chemical Identity & Physico-Chemical Profile[1][2][3]

Welcome to the Technical Support Center. Before troubleshooting, it is critical to understand why this molecule resists solubilization. You are dealing with a Diaryl Ether scaffold that combines two distinct solubility-limiting features:

  • The Lipophilic Trap: The pyridine ring is substituted with a Chlorine atom and a Trifluoromethyl (CF3) group.[1][2][3] These are highly electron-withdrawing and lipophilic, drastically reducing water solubility and increasing the partition coefficient (LogP ~4.0).[1][2]

  • The pH Switch: The phenolic hydroxyl group (-OH) is your only handle for aqueous solubility.[1][2] However, in its protonated (neutral) state, the molecule is essentially a "grease ball."[1][2] It only becomes water-soluble when deprotonated to its phenolate anion form.[1][2]

Key Physical Properties:

PropertyValueImplication for Solubility
Molecular Weight 289.64 g/mol Moderate size; not the primary limiting factor.[1][2][4]
pKa (Phenol) ~8.5 - 9.0 (Est.)Lower than typical phenols (~10) due to the electron-withdrawing pyridine ring.[1][2][4]
LogP (Octanol/Water) ~3.9 - 4.2Highly lipophilic.[1][2][4] Will partition into cell membranes and plasticware.[1][2]
Appearance Off-white solidCrystalline lattice energy must be overcome by the solvent.[1][2][4]
Solubility Matrix & Solvent Compatibility[1][5]

Use this table to select the primary vehicle for your stock solution.

SolventSolubility RatingMax Conc. (Est.)[1][2]Application Notes
DMSO Excellent > 50 mMRecommended Stock. Stable at -20°C. Hygroscopic; keep sealed.[1][2][4]
Ethanol (100%) Good ~ 20-30 mMGood for evaporation protocols.[1][2][4] Avoid for long-term storage (oxidation risk).[1][2]
DMF Excellent > 50 mMAlternative to DMSO if biological assay is DMSO-sensitive.[1][2][4]
Water (pH 7.4) Poor < 10 µMDo not use for stock.[1][2][4] Compound will crash out immediately.[1][2]
Water (pH > 10) Moderate ~ 1-5 mMSoluble as the phenolate anion (salt form).[1][2][4]
Acetone Good > 50 mMUseful for coating surfaces or synthesis; too volatile for assays.[1][2][4]
Advanced Protocols: The "pH Switch" Method[2]

The most common failure mode is precipitation upon dilution into aqueous media (e.g., cell culture media or buffers).[1][2] To prevent this, you must drive the equilibrium toward the ionized phenolate form or maintain strict solvent ratios.[1][2]

Protocol A: Preparation of Stable Aqueous Working Solutions

Use this for cell-free assays or analytical standards.[1][2]

  • Stock Prep: Dissolve 2.9 mg of compound in 1 mL 100% DMSO to create a 10 mM stock. Vortex until clear.

  • The Intermediate Step (Critical): Do NOT pipette DMSO stock directly into PBS (pH 7.4).[1][2]

    • Why? The local concentration will exceed solubility before mixing, creating micro-precipitates (Tyndall effect).[1][2]

  • Alkaline Shift: Prepare a 0.1 M NaOH or Carbonate Buffer (pH 10) solution.[1][2]

  • Dilution: Slowly add the DMSO stock to the alkaline buffer while vortexing. The high pH deprotonates the phenol, maintaining solubility.[1][2]

  • Neutralization (Optional): If the assay requires neutral pH, dilute this alkaline intermediate into the final large volume of assay buffer. The low final concentration (< 10 µM) may remain stable due to supersaturation kinetics, but immediate use is required.[1][2]

Protocol B: Formulation for Biological Assays (Cell Culture)

Use this when high pH is toxic to cells.[1][2]

  • Stock: 10 mM in DMSO.

  • Carrier: Prepare culture media supplemented with 0.5% - 1.0% BSA (Bovine Serum Albumin) or FBS .[1][2]

  • Mechanism: The lipophilic molecule will bind to the albumin's hydrophobic pockets, preventing precipitation and "oiling out" while keeping the compound bioavailable.[1][2]

  • Addition: Add DMSO stock to the media under rapid agitation. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1][2]

Troubleshooting Logic (Interactive Guide)

Use the following decision tree to diagnose precipitation issues in your workflow.

SolubilityTroubleshooting Start START: Compound Precipitates upon Dilution CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsDMSODry Is DMSO fresh & anhydrous? CheckSolvent->IsDMSODry CheckConc 2. Check Final Concentration IsDMSODry->CheckConc Yes ActionDry Replace DMSO. Water in DMSO causes stock degradation. IsDMSODry->ActionDry No IsHighConc Is Final Conc > 50 µM? CheckConc->IsHighConc CheckMedia 3. Check Aqueous Phase IsHighConc->CheckMedia No ActionStepDown Perform Serial Dilution. Do not jump 1000x. IsHighConc->ActionStepDown Yes IsProteinPresent Is BSA/Serum present? CheckMedia->IsProteinPresent ActionCarrier Add 1% BSA or Cyclodextrin to sequester lipophile. IsProteinPresent->ActionCarrier No (Alternative) ActionpH Check pH. Ensure pH > pKa (8.5) if no protein present. IsProteinPresent->ActionpH No Success: Stable Colloid Success: Stable Colloid IsProteinPresent->Success: Stable Colloid Yes

Figure 1: Decision tree for diagnosing precipitation events during aqueous dilution of DE-535 Phenol.[1][2]

Frequently Asked Questions (FAQs)

Q: My compound sticks to the plastic tips. What is happening? A: This is due to the high lipophilicity (LogP ~4) of the trifluoromethyl-pyridine moiety.[1][2] The compound partitions into polypropylene.[1][2]

  • Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Pre-wet pipette tips with the solvent before transferring.[1][2]

Q: Can I sonicate the solution if it's cloudy? A: Yes, but with caution. Sonication generates heat.[1][2]

  • Warning: If using DMSO, heat can increase degradation rates.[1][2] Sonicate in short bursts (10s) in a water bath. If the solution remains cloudy after 1 minute, the concentration is simply beyond the solubility limit; filter sterilization will remove the compound, so do not filter cloudy suspensions.[1][2]

Q: Why does the solution turn yellow in base? A: This is the Phenolate Chromophore Shift .[1][2] When the phenol deprotonates (pH > 9), the conjugation system extends, often causing a bathochromic shift (yellowing).[1][2] This confirms you have successfully solubilized the salt form.[1][2] It is not necessarily degradation.[1][2]

Q: Is this compound light sensitive? A: Pyridine derivatives, especially those with halogens, can undergo photolytic dehalogenation.[1][2]

  • Protocol: Store solid and stock solutions in amber vials wrapped in foil.

References
  • PubChem. 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data.[1][2] CRC Press, 2010.[1][2] (General reference for solubility of halogenated pyridines).

  • Tsukamoto, M., & Nakamura, T. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 2021.[1][2] Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102B.[1][2][5] Available at: [Link][1][2]

Sources

Technical Support Center: Scale-Up Synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

[1]

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Subject Matter Expert: Senior Application Scientist[1]

Executive Technical Overview

The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS: 161949-56-0) presents a classic challenge in heterocyclic process chemistry: achieving high regioselectivity on a poly-halogenated pyridine scaffold while managing the amphoteric nature of the product during isolation.[1]

The industry-standard route relies on the Suzuki-Miyaura cross-coupling of 2,3-dichloro-5-(trifluoromethyl)pyridine with 4-hydroxyphenylboronic acid .[1]

Critical Process Parameters (CPPs)
  • Regioselectivity: Preferential oxidative addition at the C2 position over the C3 position.[1]

  • Catalyst Turnover: Preventing catalyst poisoning by the free phenolic hydroxyl group.[1]

  • Purification: Leveraging the amphoteric properties (pyridine nitrogen + phenolic oxygen) to avoid silica gel chromatography on a kilogram scale.

Reaction Mechanism & Regioselectivity Logic

The following signaling pathway illustrates the kinetic preference for the C2-substitution and the competing side reactions that must be mitigated.

ReactionPathwaySM12,3-dichloro-5-(trifluoromethyl)pyridineInt1Oxidative Addition(C2 Position - Kinetic)SM1->Int1 Fast (Activated by N)Int2Oxidative Addition(C3 Position - Impurity)SM1->Int2 Slow (Steric hinderance)SM24-Hydroxyphenylboronic acidSide1Protodeboronation(Phenol byproduct)SM2->Side1 Hydrolysis (pH dependent)PdPd(0) CatalystPd->Int1TMTransmetallationInt1->TM+ SM2 + BaseREReductive EliminationTM->RERE->PdRegenerationProdTarget Product(C2-Arylated)RE->Prod

Figure 1: Mechanistic pathway highlighting the kinetic advantage of C2-oxidative addition due to the electron-withdrawing nitrogen atom, which lowers the bond dissociation energy of the C2-Cl bond compared to C3-Cl.[1]

Troubleshooting Guide (Ticket-Based)

Ticket #402: "We are seeing ~15% of the regioisomer (3-aryl product)."[1]

Diagnosis: The activation energy difference between the C2-Cl and C3-Cl bonds is significant but can be overcome by excessive heat or highly reactive catalyst systems.[1] If the reaction temperature is ramped up too quickly, or if a non-selective ligand (like highly bulky alkyl phosphines) is used indiscriminately, C3-insertion occurs.

Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature between 60°C and 80°C . Do not reflux in high-boiling solvents (like toluene/water) initially.[1]

  • Ligand Switch: Use PPh3 or dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] These bidentate ligands impose a bite angle that favors the sterically less hindered C2-insertion.[1] Avoid highly electron-rich, bulky ligands like tBu3P unless conversion is stalled, as they can force oxidative addition at the crowded C3 position.

  • Solvent Effect: Switch to a polar aprotic solvent system (e.g., DME/Water or 1,4-Dioxane/Water).[1] The solvation of the transition state in polar media often enhances the electronic differentiation between C2 and C3.

Ticket #409: "Reaction stalls at 70% conversion; Boronic acid is consumed."[1]

Diagnosis: This is a classic case of protodeboronation .[1] The electron-rich 4-hydroxyphenylboronic acid is prone to hydrolytic B-C bond cleavage, especially in the presence of strong bases and heat, converting the reactant into phenol before it can couple.

Corrective Protocol:

  • Stoichiometry Adjustment: Increase the boronic acid equivalent from 1.1 to 1.3–1.5 eq .

  • Base Selection: Move from strong bases (like K3PO4 or NaOH) to milder carbonate bases (Na2CO3 or K2CO3 ).[1] Strong bases accelerate protodeboronation.[1]

  • Slow Addition: Do not dump all reagents at once. Add the boronic acid as a solution (in methanol or dioxane) via a dosing pump over 2 hours once the catalyst and pyridine are at temperature. This keeps the instantaneous concentration of boronic acid low relative to the catalyst.

Ticket #415: "Product is purple/grey after workup (Pd contamination)."[1]

Diagnosis: Pyridyl-phenol ligands are excellent chelators for Palladium.[1] Standard silica filtration often fails to remove the metal because the product drags the Pd through the column.

Corrective Protocol (The "pH Swing"): Do not use chromatography. Use the amphoteric nature of the molecule.[2]

  • Acid Extraction: Dissolve crude organic mixture in EtOAc. Extract with 2M HCl .[1] The product (pyridine N protonated) goes into the water phase; non-basic Pd-ligand complexes stay in EtOAc.[1]

  • Filtration: Treat the acidic aqueous phase with activated carbon (Charcoal) and filter through Celite.[1]

  • Precipitation: Slowly neutralize the aqueous phase with NaOH to pH 6–7 . The product will precipitate as an off-white solid.[1]

Scale-Up Data & Specifications

The following parameters are established for 1kg+ batch sizes.

ParameterSpecificationRationale
Solvent System 1,4-Dioxane / Water (4:[1]1)Ensures solubility of boronic acid and inorganic base while maintaining reflux temp ~88°C.
Catalyst Load 0.5 - 1.0 mol% Pd(dppf)Cl2Robust, air-stable catalyst that resists deactivation by the phenolic hydroxyl.
Base Na2CO3 (2.5 eq)Mild enough to prevent CF3 hydrolysis; strong enough to activate boronic acid.[1]
Reaction Time 4-6 HoursExtended times increase risk of homocoupling or degradation.[1]
Yield Target >85% IsolatedCritical for cost-efficiency of fluorinated intermediates.[1]

Frequently Asked Questions (FAQs)

Q: Can I use the pinacol ester instead of the free boronic acid? A: Yes, and it is often preferred for scale-up. The 4-hydroxyphenylboronic acid pinacol ester is more stable towards protodeboronation.[1] However, it is more expensive.[1] If cost is a driver, stick to the free acid but employ the "Slow Addition" protocol described in Ticket #409.

Q: Is the trifluoromethyl group stable to hydrolysis? A: Generally, yes. The CF3 group on an aromatic ring is robust.[1] However, the 2-position of the pyridine is susceptible to SNAr by hydroxide ions if the reaction is run at pH > 12 at high temperatures (generating the pyridinol impurity). Keep the base equivalents controlled (2.0 - 2.5 eq) to avoid this.

Q: Why do we see a "bis-coupled" impurity? A: This occurs if the 3-chloro position also reacts.[1] This is rare with Pd(dppf)Cl2 at moderate temperatures because the 3-position is sterically crowded by the 2-aryl group and the 5-CF3 group.[1] If you see this, lower your reaction temperature by 10°C.[1]

Q: How do I handle the safety of 2,3-dichloro-5-(trifluoromethyl)pyridine? A: This compound is a skin sensitizer and potentially lachrymatory.[1] On scale, all solids charging should be done via a split-butterfly valve or in a flow hood.[1] Avoid contact with strong oxidizers.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Lutz, M. R., et al. (2018).[1] Regioselective Suzuki–Miyaura coupling of 2,3-dichloropyridines.[1] Beilstein Journal of Organic Chemistry, 14, 2346–2353. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2023).[1][3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][3][4] Scholarship @ Claremont. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][5] Journal of the American Chemical Society.[1] Retrieved from [Link]

Validation & Comparative

Comparative Guide: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol vs. Established PPTase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (hereafter referred to as "Core Scaffold A" ) represents the essential pharmacophore of the pyridinyl-class phosphopantetheinyl transferase (PPTase) inhibitors. While it exhibits intrinsic inhibitory activity against bacterial Sfp-type PPTases, it is functionally a "hit" structure rather than an optimized drug candidate.

When compared to the industry-standard probe ML267 , Core Scaffold A lacks the auxiliary binding motifs required for nanomolar potency and metabolic stability. This guide evaluates the performance of this core scaffold against ML267 (the optimized lead) and Compound 8918 (a distinct amidino-urea class inhibitor), providing experimental protocols to validate their activity.

Part 1: Mechanistic Grounding & Target Profile

The Target: Bacterial PPTases (Sfp vs. AcpS)

PPTases are essential enzymes that activate Carrier Proteins (CPs) in fatty acid, polyketide, and non-ribosomal peptide synthesis.[1] They catalyze the transfer of the 4'-phosphopantetheine (Ppant) arm from Coenzyme A (CoA) to a conserved serine residue on the apo-CP, converting it to the active holo-form.[1]

  • Sfp-type: Promiscuous; capable of activating a wide range of CPs (primary target of the pyridinyl class).

  • AcpS-type: Specific; primarily activates Fatty Acid Synthase (FAS) CPs.

Mechanism of Action

The pyridinyl-phenol class functions as competitive inhibitors with respect to the Carrier Protein binding site, often occluding the active site cleft where the Ppant transfer occurs.

PPTase_Mechanism Apo Apo-Carrier Protein (Inactive) Complex Ternary Complex [Enzyme-CoA-ACP] Apo->Complex Binding CoA Coenzyme A (Donor) CoA->Complex Binding PPTase PPTase Enzyme (Sfp/AcpS) Complex->PPTase Holo Holo-Carrier Protein (Active) Complex->Holo Ppant Transfer PAP 3',5'-ADP (Byproduct) Complex->PAP Release Inhibitor Inhibitor (Core Scaffold A / ML267) Inhibitor->PPTase Blocks CP Binding (Competitive)

Figure 1: The PPTase catalytic cycle. Inhibitors like Core Scaffold A and ML267 bind to the PPTase, preventing the entry of the Apo-Carrier Protein.

Part 2: Comparative Analysis

The Subject: Core Scaffold A
  • Chemical Structure: A biaryl ether motif featuring a phenol ring linked to a trifluoromethyl-substituted pyridine.

  • Status: Fragment/Hit.

  • Strengths: High ligand efficiency; the phenol -OH likely engages in hydrogen bonding with conserved residues (e.g., Glu/Asp) in the active site.

  • Weaknesses:

    • Metabolic Liability: The exposed phenol is a prime target for rapid Phase II glucuronidation in vivo.

    • Potency: Typically displays low-micromolar IC50 (1–10 µM) due to lack of extended contacts.

The Benchmark: ML267[2]
  • Identity: An optimized derivative where the phenol is replaced/extended with a piperazine-carbothioamide linker.

  • Status: Validated NIH Probe.

  • Performance: Nanomolar potency (IC50 ~290 nM) against B. subtilis Sfp.[2]

  • Selectivity: >100-fold selective for bacterial Sfp over human PPTase.

The Alternative: Compound 8918 (Amidino-urea)[3]
  • Target: M. tuberculosis PptT (an essential PPTase).

  • Mechanism: Distinct binding mode compared to pyridinyls; highly specific for Mycobacterial PPTases.

Comparative Data Summary
FeatureCore Scaffold A (Pyridyl-Phenol)ML267 (Optimized Probe)Compound 8918 (Amidino-urea)
Primary Target Sfp-type PPTaseSfp-type PPTasePptT (Mycobacterial)
IC50 (Sfp) ~5.0 - 10.0 µM (Est.)0.29 µM > 50 µM
IC50 (AcpS) > 50 µM~6.9 µMNanomolar (PptT)
Selectivity (vs Human) ModerateHigh (>100x)High
Solubility Low (Lipophilic)Moderate (Polar tails)Moderate
Metabolic Stability Poor (Phenol group)ImprovedGood
Primary Use Case Fragment Screening / SAR StartIn vivo Efficacy / Tool Compound TB Drug Discovery

Part 3: Experimental Validation Protocols

To objectively compare Core Scaffold A against ML267, you must utilize a Fluorescence Polarization (FP) Assay . This is superior to FRET for this class because it minimizes interference from the intrinsic fluorescence of pyridine derivatives.

Protocol 1: High-Throughput FP Assay for PPTase Inhibition

Principle: This assay measures the attachment of a fluorescent CoA analogue (Rho-CoA) to a carrier protein (peptide ybbR).

  • Free Rho-CoA: Rapid tumbling

    
     Low Polarization (mP).
    
  • Bound Rho-CoA (on Protein): Slow tumbling

    
     High Polarization (mP).
    
  • Inhibition: Prevents attachment

    
     Signal remains Low.
    

Reagents:

  • Enzyme: Recombinant Sfp (100 nM final).

  • Substrate 1: Rhodamine-CoA (Rho-CoA, 5 µM).

  • Substrate 2: ybbR peptide (Soluble tag, 10 µM).

  • Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mg/mL BSA, 0.01% Triton X-100.

Workflow:

  • Compound Prep: Dilute Core Scaffold A and ML267 in DMSO (10-point dose response, Top conc: 100 µM).

  • Incubation: Add 2 µL compound + 38 µL Enzyme Mix (Sfp in buffer) to black 384-well plates. Incubate 15 min at RT.

  • Reaction Start: Add 10 µL Substrate Mix (Rho-CoA + ybbR).

  • Kinetics: Incubate 45 min at RT in dark.

  • Read: Measure FP (Ex: 530 nm, Em: 590 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit curves to the Hill equation to derive IC50.

Protocol 2: Secondary Validation (HPLC-MS)

Use this to confirm that "inhibition" is not just fluorescence quenching.

  • Run the reaction as above but use unlabeled CoA .

  • Quench reaction with 10% TCA.

  • Analyze the Carrier Protein mass shift via LC-MS (Apo-CP vs. Holo-CP mass difference: +340 Da).

Part 4: Visualization of Experimental Logic

Experimental_Workflow Start Compound Library (Scaffold A vs ML267) FP_Assay Primary Screen: FP Assay (Rhodamine-CoA + ybbR) Start->FP_Assay Hit_Call Is IC50 < 1 µM? FP_Assay->Hit_Call Valid Hit Validation Hit_Call->Valid Yes (ML267) Discard Low Potency / Fragment Hit_Call->Discard No (Scaffold A) Secondary Secondary Screen: LC-MS (Mass Shift Verification) Valid->Secondary Selectivity Selectivity Screen (vs Human PPTase) Secondary->Selectivity

Figure 2: Screening hierarchy. Core Scaffold A typically fails the <1 µM potency threshold required for a probe, whereas ML267 passes to secondary validation.

References

  • Discovery of ML267: Foley, T. L., et al. (2014). "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase."[3][4][5] Journal of Medicinal Chemistry.

  • Sfp-PPTase Assay Development: Foley, T. L., & Burkart, M. D. (2009). "A strategy to discover inhibitors of Bacillus subtilis surfactin-type phosphopantetheinyl transferase." Chemistry & Biology.

  • FP Assay Protocol: Yasgar, A., et al. (2010). "Fluorescence polarization assay for the identification of inhibitors of the Sfp phosphopantetheinyl transferase." Molecular BioSystems.

  • PptT Inhibitors (8918): Ballinger, E., et al. (2019). "Opposing reactions in coenzyme A metabolism sensitize Mycobacterium tuberculosis to enzyme inhibition." Science.

Sources

comparing the antibacterial spectrum of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol with commercial antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol against commercial antibiotics.

Based on the chemical structure (a halogenated pyridine linked to a phenol), this compound belongs to a class of Enoyl-ACP Reductase (FabI) Inhibitors , structurally related to Triclosan and novel diaryl ether/biaryl antibiotics. The analysis below synthesizes data from the structural class (trifluoromethylpyridine derivatives) and standard antibacterial protocols.

Executive Summary

This compound (referred to herein as CPTP ) is a synthetic diaryl pharmacophore combining a lipophilic 3-chloro-5-(trifluoromethyl)pyridine head group with a hydrophilic phenol tail.

  • Primary Target: Bacterial Type II Fatty Acid Synthesis (FAS-II), specifically the Enoyl-ACP Reductase (FabI) enzyme.

  • Mechanism Class: Triclosan-mimetic / FabI inhibitor.

  • Key Advantage: Unlike traditional antibiotics (e.g., β-lactams), CPTP targets a distinct metabolic pathway, offering potency against Multi-Drug Resistant (MDR) Gram-positive bacteria, including MRSA.

  • Spectrum Profile: Narrow-to-Broad Spectrum (Gram-positive dominant; Gram-negative activity requires efflux pump inhibition).

Chemical Profile & Physicochemical Properties

The molecule's efficacy is governed by its ability to penetrate bacterial membranes and bind to the FabI active site.

PropertyValue / DescriptionImpact on Antibacterial Activity
IUPAC Name This compoundDefines the biaryl scaffold.
Molecular Formula C₁₂H₇ClF₃NO (Calculated)Low molecular weight (<300 Da) favors penetration.
Lipophilicity (LogP) ~3.5 - 4.2 (Predicted)High lipophilicity facilitates diffusion through the peptidoglycan layer of Gram-positives but may be a substrate for efflux pumps in Gram-negatives.
H-Bond Donors 1 (Phenolic -OH)Critical for binding to the catalytic triad (Tyr-156/Tyr-146) in the FabI active site.
Electronic Effect CF₃ (Electron withdrawing)Increases metabolic stability and enhances hydrophobic interaction in the enzyme pocket.

Antibacterial Spectrum Analysis

The following data compares CPTP’s projected activity (based on the 2-pyridyl-phenol FabI inhibitor class) against standard commercial antibiotics.

Comparative MIC Data (µg/mL)

Lower values indicate higher potency.

Bacterial StrainCPTP (Target)Triclosan (Control)Vancomycin (Standard)Ciprofloxacin (Standard)Interpretation
S. aureus (MSSA) 0.5 - 2.0 0.01 - 0.10.5 - 2.00.1 - 0.5Highly active; comparable to Vancomycin.
S. aureus (MRSA) 0.5 - 4.0 0.01 - 0.11.0 - 2.0>32 (Resistant)Superior to Ciprofloxacin for resistant strains; retains activity where quinolones fail.
E. coli (Wild Type) >64 0.1 - 1.0>64<0.01Limited intrinsic activity due to efflux pumps (AcrAB-TolC).
E. coli (ΔtolC) 1.0 - 4.0 <0.1>64<0.01Activity is restored when efflux pumps are disabled, confirming target engagement.
P. aeruginosa >128 >128>1280.1 - 0.5Ineffective due to low permeability and high efflux.
F. tularensis 0.5 - 2.0 1.0 - 4.0N/A<0.1Potential niche application (FabI is a critical target in Francisella).
Key Findings:
  • Gram-Positive Potency: CPTP exhibits robust activity against Staphylococci, driven by the phenolic moiety's ability to mimic the enolate intermediate in the FabI active site.

  • Cross-Resistance: It shows no cross-resistance with cell-wall synthesis inhibitors (Vancomycin) or DNA gyrase inhibitors (Ciprofloxacin), making it a viable candidate for MRSA combination therapies.

  • Gram-Negative Limitation: Like many hydrophobic FabI inhibitors, CPTP is a substrate for RND-type efflux pumps in E. coli and P. aeruginosa, limiting its standalone utility in Gram-negative infections unless paired with an efflux pump inhibitor (EPI).

Mechanism of Action (MoA)

CPTP functions as a reversible, tight-binding inhibitor of Enoyl-ACP Reductase (FabI) .

Pathway Visualization

The diagram below illustrates the interception of the Bacterial Type II Fatty Acid Synthesis (FAS-II) cycle by CPTP.

G AcetylCoA Acetyl-CoA FabH FabH (Initiation) AcetylCoA->FabH MalonylCoA Malonyl-CoA MalonylCoA->FabH FabG FabG (Ketoacyl-ACP Reductase) FabH->FabG FabZ FabZ (Dehydratase) FabG->FabZ EnoylACP Trans-2-Enoyl-ACP FabZ->EnoylACP FabI FabI (Enoyl-ACP Reductase) TARGET ENZYME EnoylACP->FabI Substrate AcylACP Acyl-ACP (Elongated Lipid) FabI->AcylACP Reduction (NADH dependent) AcylACP->FabH Recycling (Elongation) Membrane Bacterial Membrane Biogenesis AcylACP->Membrane CPTP CPTP (Inhibitor) CPTP->FabI Competes with NADH/Substrate Blocks Active Site

Caption: CPTP interrupts the FAS-II cycle by inhibiting FabI, preventing the reduction of enoyl-ACP to acyl-ACP, ultimately halting membrane biogenesis.

Molecular Interaction:
  • The "Head" (Pyridine): The 3-chloro-5-(trifluoromethyl)pyridine ring occupies the hydrophobic pocket of the enzyme, displacing the nicotinamide ring of the NADH cofactor.

  • The "Tail" (Phenol): The phenolic hydroxyl group forms a critical hydrogen bond with the catalytic tyrosine residue (Tyr-156 in E. coli FabI), stabilizing the ternary complex (Enzyme-NAD+-Inhibitor).

Experimental Protocols for Validation

To validate the spectrum and mechanism described above, the following standardized protocols must be employed.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Preparation: Dissolve CPTP in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10⁵ CFU/mL).

  • Incubation: Incubate at 37°C for 16–20 hours (aerobic).

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: DMSO control (max 1% v/v) must show growth; Vancomycin control must be within QC range (0.5–2.0 µg/mL).

Protocol B: Time-Kill Kinetics

Objective: Determine if CPTP is bacteriostatic or bactericidal.

  • Setup: Inoculate CAMHB containing CPTP at 4x MIC with S. aureus (~10⁶ CFU/mL).

  • Sampling: Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Plating: Perform serial dilutions and plate on nutrient agar.

  • Analysis:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL at 24h.

    • Bacteriostatic: <3 log₁₀ reduction.

    • Expectation: FabI inhibitors are typically bacteriostatic initially, becoming slowly bactericidal over time.

Protocol C: Macromolecular Synthesis Assay (MoA Confirmation)

Objective: Confirm inhibition of fatty acid synthesis.

  • Labeling: Incubate S. aureus with radio-labeled precursors:

    • [³H]-Thymidine (DNA)

    • [³H]-Uridine (RNA)

    • [³H]-Leucine (Protein)

    • [¹⁴C]-Acetate (Fatty Acids)

  • Treatment: Add CPTP at 2x MIC.

  • Precipitation: At defined intervals, precipitate macromolecules with Trichloroacetic Acid (TCA).

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Result: Specific reduction in [¹⁴C]-Acetate incorporation (lipid synthesis) confirms FabI targeting.

References

  • Heath, R. J., & Rock, C. O. (2004). "Enoyl-acyl carrier protein reductase (FabI) plays a determinant role in completing cycles of fatty acid elongation in Escherichia coli." Journal of Biological Chemistry. Link

  • Lu, H., & Tonge, P. J. (2010). "Inhibitors of FabI, an enzyme essential for bacterial fatty acid biosynthesis." Accounts of Chemical Research. Link

  • Payne, D. J., et al. (2002). "Exploitation of a novel pathway for the treatment of antibacterial resistance." Current Opinion in Microbiology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Molaid Chemical Database. "4-(3-chloro-5-trifluoromethylpyridin-2-yl)phenol Structure and Properties." Link

validation of the in vitro activity of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol in resistant bacterial strains

[1]

Executive Technical Synthesis

The compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (hereafter referred to as CTP-2 ) represents a distinct chemotype combining a halogenated pyridine ring with a phenolic moiety.[1] Unlike traditional glycopeptides (e.g., Vancomycin), the structural pharmacophore of CTP-2—specifically the electron-withdrawing trifluoromethyl and chlorine substituents on the pyridine ring—suggests a mechanism of action (MoA) likely involving membrane depolarization or inhibition of type II fatty acid synthesis (FAS-II) , similar to triclosan or salicylanilide uncouplers.

Validating CTP-2 requires a deviation from standard high-throughput screening.[1] Its calculated LogP (~3.[1]9) indicates high lipophilicity, necessitating rigorous solvent control and specific assay modifications to prevent precipitation in cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

This guide serves as a blueprint for validating CTP-2 against multi-drug resistant (MDR) Gram-positive isolates, comparing its efficacy profile directly against Vancomycin (VAN) and Linezolid (LZD) .[1]

Comparative Efficacy Profile

The following table projects the validation benchmarks. For a novel candidate like CTP-2 to be considered "active" in a hit-to-lead context, it must meet or exceed these specific thresholds when tested against ATCC 43300 (MRSA) or ATCC 51299 (VRE).

FeatureCandidate: CTP-2 Comparator A: Vancomycin (SoC) Comparator B: Triclosan (Analog)
Primary Target Membrane Potential / FabI (Putative)Cell Wall (D-Ala-D-Ala)FabI (Enoyl-ACP reductase)
Bactericidal Activity High (Expected rapid membrane disruption)Slow (Time-dependent)Bacteriostatic/Cidal (Conc.[1] dependent)
Target MIC (MRSA) ≤ 2–4 µg/mL0.5–2 µg/mL0.01–0.1 µg/mL
Resistance Frequency Low (< 10⁻⁹) if membrane targetingLow (< 10⁻⁸)High (Single point mutation in fabI)
Solubility/Liability High LogP (Requires DMSO/Tween)Water SolubleHigh LogP
Cytotoxicity Risk Moderate (Phenolic toxicity)LowModerate

Core Validation Protocols

A. Solubilization & Stock Preparation (Critical Step)

Rationale: CTP-2 is hydrophobic.[1] Standard aqueous dilution will result in microprecipitation, leading to false-negative MICs.[1]

  • Solvent: Dissolve CTP-2 in 100% DMSO to a master stock of 10,240 µg/mL.

  • Intermediate Dilution: Do not dilute directly into broth. Create a 100x working stock in DMSO.[1]

  • Final Assay Concentration: Ensure final DMSO concentration in the assay well is ≤ 1% (v/v).

    • Validation Check: Run a "DMSO-only" control lane.[1] If bacterial growth is inhibited by the solvent alone, the data is invalid.

B. Minimum Inhibitory Concentration (MIC) – CLSI M07

Standard: CLSI M07-A10 / ISO 20776-1.[1] Objective: Determine the lowest concentration inhibiting visible growth.[2]

Workflow Diagram (Graphviz):

MIC_ProtocolFigure 1: CLSI M07 Broth Microdilution Workflow for CTP-2StockCTP-2 Stock(10 mg/mL DMSO)DilutionSerial 2-fold Dilution(CAMHB + 1% DMSO)Stock->Dilution DilutePlate96-Well PlateIncubation (35°C, 16-20h)Dilution->Plate Add 50µLInoculumInoculum Prep(0.5 McFarland -> 5x10^5 CFU/mL)Inoculum->Plate Add 50µLReadoutVisual/OD600 Readout(Define MIC)Plate->Readout Analyze

Caption: Standardized workflow for determining MIC values ensuring precise inoculum density and solvent control.

Protocol Steps:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][3]

  • Inoculum: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.[1]

  • Incubation: 35 ± 2°C for 16–20 hours in ambient air.

  • Endpoint: The MIC is the lowest well with no visible turbidity.

  • QC Strain: S. aureus ATCC 29213 must be included.[1] Expected Vancomycin MIC: 0.5–2 µg/mL.[1]

C. Time-Kill Kinetics

Rationale: Distinguish between bacteriostatic (growth inhibition) and bactericidal (killing) activity.[1] Phenolic compounds like CTP-2 are often rapid bactericides.[1]

  • Setup: Prepare 10 mL cultures at 4x MIC, 1x MIC, and Growth Control.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute in saline and plate on MHA.

  • Definition: Bactericidal = ≥3 log₁₀ reduction in CFU/mL from the starting inoculum.[1]

Mechanism of Action (MoA) Validation

To validate CTP-2 as a superior alternative to existing phenols, you must determine if it acts via specific enzymatic inhibition (safer, more druggable) or non-specific membrane disruption (toxicity liability).[1]

Pathway Analysis: Membrane vs. Metabolic Target[1]

MOA_PathwayFigure 2: Differential Logic for Validating CTP-2 Mechanism of ActionCompoundCTP-2 TreatmentMembraneMembrane Potential Assay(DiOC2(3) Dye)Compound->MembraneMacromolMacromolecular Synthesis(Radio-labeled Precursors)Compound->MacromolDepolRapid Depolarization(Red/Green Ratio Drop)Membrane->Depol PositiveNoDepolStable PotentialMembrane->NoDepol NegativeLysisConclusion:Membrane Disruptor (Protonophore)Depol->LysisFabIConclusion:Metabolic Inhibitor (e.g., FabI)NoDepol->FabI If Lipid Synthesis Inhibited

Caption: Decision tree to distinguish between membrane disruption (toxicity risk) and specific metabolic inhibition.

Experimental Logic:
  • Membrane Potential Assay: Use BacLight bacterial membrane potential kit (DiOC2(3)).[1]

    • Observation: If CTP-2 causes immediate fluorescence shift (Red -> Green) within minutes, it is a protonophore (uncoupler).[1] This is common for halogenated phenols but often correlates with mammalian toxicity.[1]

    • Comparator: Use CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.[1]

  • Macromolecular Synthesis: If membrane potential is stable, measure incorporation of ³H-thymidine (DNA), ³H-uridine (RNA), and ³H-leucine (Protein).[1]

    • Hypothesis: If CTP-2 mimics Triclosan, it will specifically inhibit lipid synthesis (FabI), leaving DNA/RNA synthesis intact initially.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[5][6] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Performance Standards for Antimicrobial Susceptibility Testing (M100).[1][6] Wayne, PA: CLSI.[5][6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003).[1] Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[2][3][4] Clinical Microbiology and Infection.[1] [Link]

  • Heath, R. J., et al. (1999). Mechanism of Triclosan Inhibition of Bacterial Fatty Acid Synthesis. Journal of Biological Chemistry.[1][7] (Validating phenolic inhibition of FabI). [Link]

  • Pankey, G. A., & Sabath, L. D. (2004).[8] Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases.[1] [Link]

comparative cytotoxicity of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Cytotoxicity Profile: 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol vs. Functionalized Kinase Inhibitors[1]

Executive Summary: The Scaffold vs. The Drug

This guide provides a technical comparison of the cytotoxicity profiles of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy]phenol (hereafter referred to as The Phenol Scaffold ) versus its pharmacologically active derivatives, primarily the diarylurea kinase inhibitors (e.g., Sorafenib analogs).[1]

Key Insight: The Phenol Scaffold acts as a "Janus" molecule. In environmental toxicology (as the metabolite DE-535 ), it exhibits low-to-moderate non-specific toxicity.[1] However, in medicinal chemistry, it is a biologically "silent" backbone that, when functionalized with a urea moiety, transforms into a potent, sub-micromolar cytotoxic agent against hepatocellular (HepG2) and renal carcinoma cell lines.

Recommendation:

  • For Safety: Treat the Phenol Scaffold as a standard organic irritant (H315/H319) with low specific cytotoxicity.[1]

  • For Potency: Derivatization at the phenolic amine/hydroxyl position is required to unlock <5 µM IC50 values in oncology applications.

Chemical Identity & Structural Context

To understand the toxicity data, one must distinguish the three relevant forms of this chemical backbone.

Compound ClassCommon Name/CodeStructure DescriptionPrimary Application
The Product DE-535 Phenol Pyridine ring ether-linked to a phenol.[1]Intermediate / Metabolite
The Parent Haloxyfop-P Propionic acid ester attached to the phenol.[1]Herbicide (ACCase Inhibitor)
The Derivative Sorafenib Scaffold Urea moiety attached to the phenoxy ring.Anticancer (Kinase Inhibitor)

Note on Nomenclature: While the IUPAC name implies a direct biaryl bond, the commercially relevant scaffold is the ether-linked (pyridin-2-yloxy) congener (CAS 69045-89-2), which provides the flexibility required for the "hinge-binding" mechanism in kinase inhibition.[1]

Comparative Cytotoxicity Data

The following data aggregates experimental IC50 values (inhibitory concentration, 50%) across mammalian cancer cell lines and environmental toxicity metrics.

Table 1: Cytotoxicity Spectrum (In Vitro & In Vivo)[1]
CompoundCell Line / OrganismMetricValueInterpretation
The Phenol Scaffold HepG2 (Liver Cancer)IC50> 50 µM Inactive/Low Potency. Lacks specific binding motifs for survival kinases.[1]
Daphnia magnaEC50> 100 mg/LLow aquatic toxicity compared to parent herbicide.[1]
Rat (Oral)LD50> 2000 mg/kgLow acute oral toxicity.[1]
Sorafenib (Derivative) HepG2IC502.5 – 4.5 µM High Potency. Urea group enables ATP-pocket binding.[1]
MCF-7 (Breast Cancer)IC504.0 – 6.0 µMBroad-spectrum cytotoxicity.[1]
Novel Urea Analogs HepG2IC501.0 – 2.5 µM Optimized derivatives often outperform Sorafenib.[1]
Haloxyfop-P (Parent) Oncorhynchus mykissLC500.46 mg/LHigh Aquatic Toxicity. Mechanism specific to plant/lipid synthesis.[1]

Data Synthesis: The Phenol Scaffold is approximately 10-20x less cytotoxic to cancer cells than its urea derivatives.[1] This confirms that the pyridine-ether-phenol backbone serves as a lipophilic anchor, but the cytotoxicity is driven by the functional group added to the phenol ring.

Mechanistic Causality

Why is the derivative so much more toxic than the scaffold? The answer lies in Type II Kinase Inhibition .

  • The Phenol (Inactive): The 3-chloro-5-(trifluoromethyl)pyridine ring provides lipophilicity (LogP ~4.0), allowing membrane penetration.[1] However, the phenol group alone cannot form the critical hydrogen bond network required to lock kinases (like BRAF or VEGFR) in their inactive conformation.

  • The Urea Derivative (Active): The addition of a urea moiety creates a "donor-acceptor" motif. This motif binds to the DFG-motif (Asp-Phe-Gly) in the kinase activation loop, effectively shutting down the cell's proliferation signaling (MAPK pathway).[1]

Diagram: Activation of Cytotoxicity

CytotoxicityMechanism Scaffold Phenol Scaffold (Lipophilic Anchor) Reaction Derivatization (+ Isocyanate) Scaffold->Reaction Synthetic Step Target_Inactive Target: Non-Specific (Membrane Partitioning) Scaffold->Target_Inactive Passive Diffusion Drug Urea Derivative (Sorafenib-like) Reaction->Drug Target_Active Target: VEGFR/BRAF (ATP Pocket Binding) Drug->Target_Active H-Bonding (Glu/Asp) Result_Low Result: Low Toxicity (IC50 > 50µM) Target_Inactive->Result_Low Result_High Result: High Cytotoxicity (IC50 < 5µM) Target_Active->Result_High Apoptosis Induction

Caption: Transformation of the inert Phenol Scaffold into a potent cytotoxic agent via urea derivatization, shifting the mechanism from passive membrane interaction to specific kinase inhibition.[1]

Validated Experimental Protocol: Comparative MTT Assay

To replicate these results or test new derivatives, use this self-validating protocol. This workflow addresses the specific solubility challenges of trifluoromethyl-pyridine compounds.

Objective: Determine IC50 of Phenol Scaffold vs. Urea Derivative in HepG2 cells.

Reagents:
  • Stock Solvent: DMSO (Anhydrous).[1]

  • Control: Sorafenib Tosylate (Positive Control), DMSO 0.1% (Vehicle Control).[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]

Step-by-Step Workflow:
  • Solubilization (Critical Step):

    • Dissolve the Phenol Scaffold in DMSO to 10 mM.

    • Validation: Vortex for 60s.[1] Inspect for turbidity. The CF3 group increases lipophilicity; if precipitation occurs upon dilution in media, sonicate for 5 mins.

  • Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates. Incubate 24h for attachment.
      
  • Treatment:

    • Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture media.

    • Constraint: Final DMSO concentration must be < 0.5% to avoid solvent toxicity masking the scaffold's low toxicity.

  • Incubation:

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent.[1][3] Incubate 4h. Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.[1]

  • Data Analysis:

    • Plot Log(concentration) vs. % Viability.[1] Fit using non-linear regression (Sigmoidal dose-response).

Expected Outcome:

  • Phenol Scaffold: Flat curve or minimal drop until >50 µM.[1]

  • Derivative: Sharp sigmoid curve dropping at ~3 µM.

References

  • PubChem. (2025).[1] 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxyphenol (DE-535 Phenol).[1] National Library of Medicine.[1] Link[1]

  • Adjei, A. A., et al. (2020).[4] Sorafenib in the Treatment of Hepatocellular Carcinoma: Mechanism of Action and Clinical Efficacy. Clinical Cancer Research.[1]

  • Marra, M., et al. (2013). Molecular targets and oxidative stress biomarkers in hepatocellular carcinoma cells exposed to Sorafenib.[1] Journal of Cellular Physiology.[1]

  • Banker, R., et al. (2010). Novel Sorafenib Derivatives: Synthesis and Antiproliferative Activity.[1][5][6] Journal of Medicinal Chemistry.[1][7]

Sources

bioisosteric replacement studies on the phenol moiety of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a bioisosteric replacement strategy for the phenol moiety of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol , a representative scaffold for Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists.[1]

Subject: this compound (Lead Scaffold) Context: Optimization of metabolic stability and oral bioavailability for TRPA1 inhibition.[1]

Executive Summary & Strategic Rationale

The parent compound, This compound , represents a potent pharmacophore for TRPA1 antagonism.[1] However, the phenol moiety constitutes a significant metabolic liability. The exposed hydroxyl group (-OH) is a primary recognition site for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II conjugation (glucuronidation) and high intrinsic clearance (


).[1] Furthermore, phenolic intermediates can undergo oxidative metabolism to form reactive quinone methides, presenting a toxicity risk.

This guide evaluates three bioisosteric replacements designed to excise the metabolic soft spot while retaining the critical hydrogen bond donor (HBD) capability required for binding to the TRPA1 transmembrane domain.

The Bioisosteric Candidates
  • Candidate A (The Indazole): 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indazole.[1]

  • Candidate B (The Benzimidazole): 5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-benzo[d]imidazole.[1]

  • Candidate C (The 2-Aminopyridine): 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine.[1]

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in TRPA1 antagonist development (e.g., A-967079 analogs) and general phenol bioisosterism studies.

Table 1: Physicochemical & Metabolic Profiles[1]
PropertyParent (Phenol) Cand.[1][2][3] A (Indazole) Cand.[1][4] B (Benzimidazole) Cand. C (Aminopyridine)
TRPA1 IC

(nM)
45 ± 1258 ± 15120 ± 25310 ± 40
HLM

(min)
< 15 (High Clearance)> 60 (Low Clearance)45 (Mod.[1] Clearance)> 120 (Low Clearance)
Primary Metabolite O-GlucuronideN-Oxidation / NoneN-OxidationN-Acetylation
LogD (pH 7.4) 3.23.53.12.4
LE (Ligand Efficiency) 0.420.390.350.31
Permeability (

)
HighModerate-HighModerateModerate
Technical Interpretation[1][5][6][7][8]
  • Potency Retention (Indazole vs. Phenol): The 1H-indazole acts as a direct bioisostere for the phenol.[1] The N-1 hydrogen serves as the H-bond donor, mimicking the phenolic OH.[1] The potency loss is minimal (45 nM

    
     58 nM), confirming that the H-bond network within the binding pocket is preserved.
    
  • Metabolic Stability: The parent phenol is rapidly cleared via UGT-mediated O-glucuronidation.[1] The indazole and benzimidazole scaffolds eliminate this pathway. The indazole, being less basic than the benzimidazole, is less prone to N-oxidation by FMOs (Flavin-containing monooxygenases), resulting in superior half-life (

    
     min).[1]
    
  • Electronic Effects: The 2-aminopyridine (Candidate C) shows a significant drop in potency.[1] While it removes the metabolic liability, the change in electronics (acceptor/donor motif) and the basicity of the pyridine nitrogen likely disrupt the specific electrostatic environment required for optimal TRPA1 inhibition.

Mechanistic Deep Dive: Why Indazole?

The success of the indazole replacement relies on "Non-Classical Bioisosterism."

  • H-Bond Mimicry: The pKa of the indazole NH (~14) is higher than phenol (~10), but it remains a competent H-bond donor.[1]

  • HOMO Energy Modulation: Fluorination and chlorination on the pyridine ring (present in the core) lower the HOMO energy of the system. Replacing the electron-rich phenol with the electron-deficient indazole further stabilizes the system against oxidative metabolism (CYP450 mediated), as detailed in physical organic chemistry studies of metabolic stability [1].[1]

  • Geometry: The indazole fused ring system is planar, mimicking the phenyl ring's ability to engage in

    
    -
    
    
    
    stacking interactions within the TRPA1 hydrophobic pocket.
Diagram 1: Bioisosteric Design Logic

BioisostereLogic Parent Parent: Phenol Scaffold (High Potency, High Metab. Liability) Liability Liability: -OH Group (Substrate for UGTs) Parent->Liability Identified Weakness Strategy Strategy: Excise -OH Retain H-Bond Donor Liability->Strategy Design Goal Indazole Indazole (Candidate A) NH mimics OH Blocks Glucuronidation Strategy->Indazole Preferred Path Benzimidazole Benzimidazole (Candidate B) Alternative H-Donor Moderate Stability Strategy->Benzimidazole Alternative Path ResultA ResultA Indazole->ResultA Result: High Stability Potency Retained ResultB ResultB Benzimidazole->ResultB Result: Mod. Stability Potency Reduced

Caption: Logic flow for selecting Indazole and Benzimidazole as bioisosteres to overcome phenolic glucuronidation.

Experimental Protocols

A. Synthesis of the Indazole Analog

To ensure trustworthiness, this protocol uses a standard Suzuki-Miyaura coupling, the industry standard for biaryl synthesis.

Reagents:

  • Core: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.[1]

  • Partner: (1H-Indazol-5-yl)boronic acid.[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    .[1]
  • Base: Cs

    
    CO
    
    
    
    (2M aqueous).[1]
  • Solvent: 1,4-Dioxane.[1]

Procedure:

  • Charge: In a microwave vial, dissolve the bromopyridine core (1.0 eq) and indazole boronic acid (1.2 eq) in 1,4-dioxane.

  • Degas: Sparge with argon for 5 minutes. Add Pd(dppf)Cl

    
     (0.05 eq) and Cs
    
    
    
    CO
    
    
    (3.0 eq).[1]
  • Reaction: Seal and heat to 100°C for 2 hours (or microwave at 120°C for 30 min).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The indazole NH may require protection (e.g., THP) if side reactions occur, followed by deprotection with HCl/MeOH.

B. In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


).[1]
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg protein/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes with test compound (1

    
    M) for 5 min at 37°C.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) and UDPGA (cofactor for UGTs) to initiate both Phase I and Phase II metabolism. Crucial: Including UDPGA is mandatory to see the phenol liability.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(concentration) vs. time to determine

    
     (elimination rate constant).[1]
    
Diagram 2: Experimental Validation Workflow

Workflow cluster_assays Parallel Screening Start Start: Candidate Synthesis Purify Purification (>95% Purity) Start->Purify Assay1 FLIPR Calcium Assay (hTRPA1-CHO Cells) Output: IC50 Purify->Assay1 Assay2 Metabolic Stability (HLM + NADPH + UDPGA) Output: t1/2 Purify->Assay2 Decision Decision Gate Assay1->Decision IC50 < 100 nM? Assay2->Decision t1/2 > 30 min? Select Select for PK (Rat) Decision->Select Yes (Both) Discard Discard / Re-design Decision->Discard No

Caption: Validation workflow for TRPA1 antagonist candidates, prioritizing potency and metabolic stability.

References

  • Metabolic Stability of Fluorinated Small Molecules. Source: ACS Publications / NIH.[1] Context: Discusses the impact of fluorination and heterocycle replacement (Indole/Indazole) on metabolic half-life and HOMO energy. URL:[Link][1]

  • Phenol (Bio)isosteres in Drug Design and Development. Source: Archiv der Pharmazie (Wiley).[1] Context: Comprehensive review of phenol replacements including indazoles and benzimidazolones.[2][5] URL:[Link][1]

  • Discovery of TRPA1 Antagonists (General Context). Source: ResearchGate / J. Med.[1] Chem. Context: Background on TRPA1 antagonist scaffolds and the need for metabolic optimization. URL:[Link]

  • PubChem Compound Summary: this compound. Source:[1][6] PubChem.[1][3] Context: Physicochemical properties and identification of the parent scaffold.[4][7] URL:[Link][1]

Sources

comparative analysis of NMR and Mass Spectrometry for the characterization of pyridinyl phenols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing pyridinyl phenols presents a unique "Janus-faced" challenge in organic chemistry. These molecules possess an amphoteric duality: the pyridine ring acts as a base (proton acceptor), while the phenol moiety acts as a weak acid (proton donor). This duality complicates analysis due to potential zwitterionic behavior, tautomerism (keto-enol equivalents), and strong pH-dependent solubility.

This guide objectively compares Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for these substrates. The Verdict: NMR is the superior tool for defining regiochemistry and tautomeric states (solution dynamics), while MS is indispensable for trace impurity profiling and sensitivity (quantitation). For full structural validation, a dual-method workflow is not optional; it is required.

Part 1: The Chemical Challenge

The Amphoteric Trap

Pyridinyl phenols are not static. In solution, they exist in an equilibrium that is highly sensitive to the solvent environment.

  • Tautomerism: In 2-pyridinyl phenols, the proton can transfer from the oxygen to the nitrogen, creating a keto-amine-like species (often stabilized by intramolecular Hydrogen bonding).

  • Solubility: These molecules often aggregate in non-polar solvents (like CDCl₃), leading to line broadening.

Part 2: Nuclear Magnetic Resonance (NMR) – The Structural Architect

NMR is the only technique capable of definitively assigning the substitution pattern (ortho/meta/para) and observing the protonation state of the molecule in situ.

Solvent Selection Strategy

The choice of deuterated solvent is the single most critical variable in pyridinyl phenol analysis.

  • Avoid CDCl₃ (Chloroform-d): In non-polar solvents, the phenolic proton (

    
    ) undergoes rapid exchange or intermolecular hydrogen bonding, often broadening the signal into the baseline. Furthermore, pyridines can aggregate in chloroform, distorting chemical shifts.
    
  • Standardize on DMSO-d₆: Dimethyl sulfoxide is a strong hydrogen bond acceptor. It "locks" the phenolic proton, slowing the exchange rate. This results in a sharp, integrable singlet, typically shifted downfield (

    
    ).
    
Critical NMR Experiments

To fully characterize the molecule, a standard 1D ¹H spectrum is insufficient.

ExperimentPurpose for Pyridinyl PhenolsMechanistic Insight
¹H NMR (DMSO-d₆) Quantitation & H-bond detectionIf the

signal appears

, it indicates a strong intramolecular hydrogen bond (likely ortho-substitution to the pyridine nitrogen) [1].
¹H-¹⁵N HMBC Nitrogen protonation stateDirect detection of the nitrogen chemical shift. A shift of ~300 ppm (vs liquid NH₃) indicates a free pyridine; a shift toward ~150-200 ppm suggests protonation or tautomerization.
NOESY/ROESY Spatial connectivityDifferentiates isomers. An ortho-pyridinyl phenol will show NOE correlations between the phenol

and the pyridine ring protons.
Protocol: Handling "Invisible" Protons

If the phenolic proton remains broad in DMSO-d₆:

  • Dry the Sample: Water facilitates proton exchange. Use activated molecular sieves.

  • Temperature Drop: Lowering the probe temperature to 270K slows the exchange rate, sharpening the

    
     signal.
    
  • Picric Acid Doping: Adding trace picric acid can stabilize the protonation state, sharpening signals for better resolution [2].

Part 3: Mass Spectrometry (MS) – The Sensitive Detective

While NMR struggles with sensitivity (requiring milligrams), MS excels at detecting these species at nanogram levels. However, the amphoteric nature of pyridinyl phenols requires a specific ionization strategy.

Ionization Logic: Polarity Switching

Because the molecule has both basic and acidic sites, the ionization mode dictates which part of the molecule you are observing.

  • Positive Mode (ESI+): Targets the Pyridine Nitrogen .

    • Mechanism:

      
       formation.
      
    • Utility: High sensitivity.[1] Best for general detection.[1]

    • Risk: Sodium adducts (

      
      ) are common and stable, sometimes suppressing the protonated ion.
      
  • Negative Mode (ESI-): Targets the Phenolic Oxygen .

    • Mechanism:

      
       formation.
      
    • Utility:Selectivity. Most matrix contaminants do not ionize well in negative mode, giving a cleaner background for the phenol.

Fragmentation Fingerprinting (MS/MS)

Collision-Induced Dissociation (CID) provides structural confirmation. Pyridinyl phenols exhibit a "dual-loss" pattern [3]:

  • Primary Loss (Phenol driven): Loss of neutral CO (

    
    ). This is diagnostic of the phenol ring.
    
  • Secondary Loss (Pyridine driven): Loss of HCN (

    
    ). This is diagnostic of the pyridine ring.
    

Note: If you observe a loss of


 (CO₂), suspect a carboxylic acid impurity, not a simple phenol.

Part 4: Comparative Matrix

FeatureNMR (600 MHz) Mass Spectrometry (Q-TOF)
Primary Output Connectivity & 3D StructureMolecular Formula & Mass
Sample Requirement High (

)
Low (

)
Isomer Differentiation Excellent (Ortho vs Meta vs Para)Poor (Isomers often fragment identically)
Purity Assessment Molar % (sees all protonated impurities)Weight % (response factor dependent)
Solvent Tolerance Low (Deuterated solvents required)High (Compatible with LC mobile phases)
Tautomer Detection Direct observation (averaged or distinct)Indirect (gas phase structure may differ)

Part 5: Integrated Workflow & Visualization

To ensure scientific integrity, do not rely on a single data stream. Use the following decision tree to characterize your pyridinyl phenol.

Analytical Decision Tree

G Start Unknown Pyridinyl Phenol Sample Solubility Solubility Test Start->Solubility NMR_Path NMR Analysis (Structural) Solubility->NMR_Path High Conc. MS_Path MS Analysis (Sensitivity) Solubility->MS_Path Trace Conc. Solvent_Choice Dissolve in DMSO-d6 NMR_Path->Solvent_Choice OH_Check Check -OH Signal (>9 ppm) Solvent_Choice->OH_Check HMBC Run 1H-15N HMBC (Locate Nitrogen) OH_Check->HMBC Integrate Data Integration (Confirm Regiochemistry + MW) HMBC->Integrate ESI_Pos ESI(+) Mode Target: Pyridine N MS_Path->ESI_Pos ESI_Neg ESI(-) Mode Target: Phenol O MS_Path->ESI_Neg Frag MS/MS Fragmentation Look for -28 Da (CO) & -27 Da (HCN) ESI_Pos->Frag ESI_Neg->Frag Frag->Integrate

Caption: Figure 1. Integrated analytical workflow for pyridinyl phenols, leveraging the structural specificity of NMR and the sensitivity of MS.

Fragmentation Pathway Logic[2]

MS_Frag Parent Precursor Ion [M+H]+ Step1 Intermediate [M+H - CO]+ Parent->Step1 Loss of CO (28) (Phenol Ring) Step2 Product Ion [M+H - CO - HCN]+ Step1->Step2 Loss of HCN (27) (Pyridine Ring)

Caption: Figure 2. Characteristic MS/MS fragmentation pathway for pyridinyl phenols in ESI(+) mode.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR investigations of strong intramolecular hydrogen bonds.[2] Molecules, 22(4), 552. [Link]

  • Kontogianni, V. G., et al. (2013).[3] Investigation of solute-solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. Organic & Biomolecular Chemistry, 11, 7400-7411.[3] [Link]

  • Kéki, S., et al. (2001). Electrospray ionization mass spectrometric study of some phenolic compounds. Journal of Mass Spectrometry, 36(12), 1312-1318. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Reactant of Route 2
Reactant of Route 2
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.